Psidial A
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S,7R,11R,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVENNIBGTQJE-QIBYHJKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@@H](CC3(C)C)C(=C)CC[C@@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Isolation and Purification of Psidial A from Psidium guajava Leaves
Executive Summary
This technical guide details the isolation of Psidial A , a rare and bioactive meroterpenoid (specifically a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) from the leaves of Psidium guajava (Guava).[1][2] Unlike common flavonoids or simple terpenes, this compound presents unique challenges due to its dialdehyde functionality and phloroglucinol core , which make it susceptible to oxidation and cyclization under harsh acidic or basic conditions.
This protocol deviates from standard "grind-and-extract" methods by prioritizing fractionation logic that separates this compound from its structural isomer Guajadial and other interfering sesquiterpenoids.
Chemo-Botanical Context & Stability
Target Compound: this compound (
-
Diformyl Moiety: Two aldehyde groups at C-7 and C-8. Critical Handling Note: Avoid primary amines and strong acids to prevent Schiff base formation or acetalization.
-
Phloroglucinol Ring: Electron-rich aromatic system. Critical Handling Note: Susceptible to oxidative coupling; use degassed solvents where possible.
Pre-Analytical Preparation
To maximize yield and minimize enzymatic degradation of the caryophyllene skeleton:
-
Harvesting: Collect mature leaves (avoiding senescent yellow leaves).
-
Drying: Shade dry at ambient temperature (
C) for 7–10 days. Do not oven dry >40°C to prevent volatilization of the sesquiterpene component. -
Comminution: Grind to a coarse powder (40–60 mesh). Avoid fine flour-like consistency to prevent column clogging during bulk extraction.
Isolation Workflow (The Core Protocol)
Phase 1: Extraction and Liquid-Liquid Partitioning
The objective is to remove high-polarity interferences (tannins, sugars) and low-polarity lipids (waxes, chlorophyll) to concentrate the mid-polarity meroterpenoids.
Protocol:
-
Maceration: Extract 1.0 kg of dried leaf powder with 10 L of 70% Ethanol (aq) at room temperature for 72 hours. Repeat 3 times.
-
Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at
C to obtain a crude gummy extract. -
Partitioning:
-
Suspend crude extract in Distilled Water (1 L).
-
Wash 1: Partition with n-Hexane (
L). Discard Hexane layer (contains chlorophyll/waxes). -
Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (
L). -
Wash 2: (Optional) Partition remaining aqueous layer with n-Butanol to remove glycosides (this compound is absent here).
-
-
Result: The EtOAc Fraction is the active pool containing this compound.
Phase 2: Chromatographic Separation
The EtOAc fraction contains this compound, Guajadial, and Psidials B/C. Separation requires a gradient that exploits the subtle polarity differences of the aldehyde groups.
Step 1: Silica Gel Open Column (Normal Phase)
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate (100:0
0:100). -
Elution Logic: this compound typically elutes in the 80:20 to 70:30 (Hex:EtOAc) window.
-
Monitoring: TLC (Silica
). Spray with Vanillin-Sulfuric Acid and heat. Terpenoids appear as purple/violet spots.
Step 2: Sephadex LH-20 (Molecular Sizing & Adsorption)
-
Objective: Remove polymeric tannins and chlorophyll breakdown products that co-elute on silica.
-
Solvent: CHCl
: MeOH (1:1) . -
Mechanism: this compound (MW 474) permeates the pores; larger tannins are excluded or adsorbed.
Step 3: High-Performance Liquid Chromatography (HPLC) Final purification is required to separate this compound from its isomer Guajadial.
-
Column: RP-C18 (e.g., Phenomenex Luna, 5
m, mm). -
Mobile Phase: Acetonitrile (ACN) : Water (
Formic Acid).[3][4] -
Isocratic Mode: 85% ACN is often effective for final resolution.
-
Detection: UV at 278 nm (characteristic of the acylphloroglucinol chromophore).
Workflow Visualization
Caption: Figure 1.[1][5] Step-by-step fractionation logic prioritizing the removal of lipophilic interferences before chromatographic resolution of the meroterpenoid fraction.
Structural Elucidation & Validation
Identification relies on the unique "fingerprint" of the dialdehyde and the caryophyllene moiety.
Key NMR Diagnostic Signals (500 MHz, CDCl )
The presence of two downfield singlets (aldehydes) and two chelated hydroxyls is definitive for this compound.
| Position | Multiplicity | Diagnostic Significance | ||
| CHO-1 | 10.11 | s | 191.6 | Formyl group on phloroglucinol ring |
| CHO-2 | 9.92 | s | 191.2 | Formyl group on phloroglucinol ring |
| OH-1 | 13.22 | s | - | Hydrogen-bonded Phenolic OH |
| OH-2 | 12.96 | s | - | Hydrogen-bonded Phenolic OH |
| H-14 | 5.04, 5.01 | br s | 111.2 | Exocyclic methylene (Caryophyllene tail) |
| H-12 | 0.99 | s | 21.7 | Methyl group |
| H-13 | 0.96 | s | 29.7 | Methyl group |
| H-15 | 1.17 | s | 22.2 | Methyl group |
Mass Spectrometry (HR-ESI-MS)
-
Ion Mode: Negative or Positive.[2]
-
Theoretical Mass: 474.2406 (
).[1] -
Observation: Look for
at 473.3 or at 497.3.[2]
Structural Logic Diagram
Caption: Figure 2. Decision tree for spectroscopic validation of this compound, highlighting the critical aldehyde and phenolic proton signals.
References
-
Yang, X. L., et al. (2007). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(1), 6-9. [Link]
-
Shao, M., et al. (2012). Structural Identification and Bioactivity of this compound. Journal of Natural Products. [Link]
-
Lee, S. B., et al. (2010). Bioactive Meroterpenoids from Psidium guajava.[2] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Begum, S., et al. (2002). Triterpenoids from the leaves of Psidium guajava. Phytochemistry, 61(4), 399-403. [Link]
Sources
Psidial A 3,5-diformylbenzyl phloroglucinol caryophyllene skeleton
Technical Deep Dive: Psidial A & The 3,5-Diformylbenzyl Phloroglucinol Caryophyllene Skeleton
Executive Summary this compound is a complex meroterpenoid isolated from the leaves of Psidium guajava (Guava). It represents a unique chemical architecture characterized by the fusion of a 3,5-diformylbenzyl phloroglucinol moiety with a caryophyllene sesquiterpene unit. This molecule has garnered significant attention in drug discovery due to its potent biological activities, specifically as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) —a validated target for Type 2 Diabetes and obesity—and for its cytotoxic effects against human hepatoma (HepG2) cells.
This guide details the structural elucidation, biosynthetic logic, isolation protocols, and pharmacological potential of this compound, serving as a blueprint for researchers investigating this scaffold for therapeutic development.
Structural Architecture & Biosynthesis
The core of this compound is a "chimeric" structure formed by the convergence of two distinct biosynthetic pathways: the polyketide pathway (generating the phloroglucinol core) and the terpenoid pathway (generating the caryophyllene sesquiterpene).
The Skeleton
-
Moiety A (Polyketide): A phloroglucinol ring substituted with two formyl groups (aldehydes) at the 3 and 5 positions. This electron-rich aromatic system is crucial for the molecule's reactivity and biological binding.
-
Moiety B (Terpenoid): A caryophyllene unit. This bicyclic sesquiterpene provides a bulky, lipophilic domain that facilitates membrane permeability and hydrophobic interactions within enzyme active sites.
-
The Linkage: The fusion occurs via a hetero-Diels-Alder cycloaddition, creating a chromane-like or bridged ring system depending on the specific isomer (this compound vs. Guajadial).
Biosynthetic Pathway (The o-Quinone Methide Hypothesis)
The assembly of this compound is believed to proceed through a biomimetic cascade. The phloroglucinol precursor undergoes dehydration to form a highly reactive o-quinone methide (o-QM) intermediate. This intermediate then engages in a [4+2] cycloaddition with the exocyclic double bond of caryophyllene.
Figure 1: Proposed biosynthetic pathway of this compound via o-quinone methide intermediate.
Isolation & Purification Protocol
The isolation of this compound requires a rigorous fractionation strategy to separate it from structurally similar meroterpenoids (e.g., Psidial B, Guajadial). The following protocol is based on established methodologies (Fu et al., Org. Lett. 2010).[1][2]
Extraction Workflow
Reagents: Ethanol (70%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel (200-300 mesh), Sephadex LH-20.
-
Crude Extraction:
-
Dry Psidium guajava leaves (8.0 kg) are powdered and extracted with 70% EtOH (3x) under reflux.
-
Concentrate the combined extracts in vacuo to yield a gum.
-
-
Partitioning:
-
Suspend the gum in water.
-
Partition successively with EtOAc and n-BuOH.
-
Target Phase: The EtOAc-soluble portion (approx. 386 g) contains the meroterpenoids.
-
-
Chromatographic Separation:
-
Subject the EtOAc fraction to Silica Gel Column Chromatography (CC).
-
Eluent: CHCl₃/MeOH gradient (100:0
9:1). -
Collect fractions. This compound typically elutes in early-to-mid polarity fractions (often designated Fraction A1-A4).
-
-
Purification:
-
Further purify active fractions using Sephadex LH-20 (Eluent: CHCl₃/MeOH 1:1 or 3:1) to remove chlorophyll and polymeric tannins.
-
Final purification via Reversed-Phase HPLC (C18) may be required for analytical purity.
-
Figure 2: Step-by-step isolation workflow for this compound from Guava leaves.
Chemical Characterization (The Fingerprint)[4]
Identification of this compound relies on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR). The 3,5-diformylbenzyl functionality provides distinct diagnostic signals.
Table 1: Key Diagnostic Data for this compound
| Parameter | Value / Characteristic | Diagnostic Significance |
| Formula | 14 Degrees of Unsaturation | |
| HR-EIMS | m/z 474.2408 | Confirms molecular mass |
| Aldehyde Protons ( | Confirms 3,5-diformyl groups | |
| Benzyl Protons ( | Aromatic ring protons | |
| Methyl Groups ( | Caryophyllene gem-dimethyls | |
| Exocyclic Double Bond | Intact caryophyllene feature | |
| Phloroglucinol Core | Chelated phenolic hydroxyls |
Note: Data derived from Fu et al., Org. Lett. 2010 and related meroterpenoid literature.
Pharmacological Potential: Mechanism of Action
This compound and its congeners (Psidial B, Guajadial) act as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets.
PTP1B Inhibition (Diabetes & Obesity)
Target: Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Inhibiting PTP1B restores insulin sensitivity.
-
Mechanism: The phloroglucinol moiety mimics the phosphotyrosine substrate, while the lipophilic caryophyllene tail likely binds to the allosteric sites (hydrophobic pockets) near the active site, improving selectivity over other phosphatases (e.g., TCPTP).
-
Potency: Members of this class (Psidials) have demonstrated inhibitory activity at concentrations
.
Cytotoxicity (Oncology)
Target: HepG2 (Human Hepatocellular Carcinoma).[1][3]
-
Activity: this compound has shown significant antiproliferative activity.
-
Pathway: The mechanism likely involves the induction of apoptosis via mitochondrial membrane disruption, a common pathway for sesquiterpene-based meroterpenoids.
Figure 3: Dual pharmacological mechanism of this compound.
References
-
Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. Link
-
Lawrence, K. et al. (2011). A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 13(24), 6564–6567. Link
-
Nguyen, T. H., et al. (2017). Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids. Scientific Reports, 7, 12101. Link
-
Rizzo, L. Y., et al. (2014). In silico and in vitro evaluation of the antitumor activity of Psidium guajava. ResearchGate.[4] Link
Sources
- 1. Curcumin induced HepG2 cell apoptosis-associated mitochondrial membrane potential and intracellular free Ca(2+) concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
molecular weight and formula of Psidial A meroterpenoid
An In-Depth Technical Guide to the Molecular Characteristics of Psidial A
This technical guide provides a comprehensive overview of the meroterpenoid this compound, focusing on its molecular formula, weight, and the scientific methodology employed for its characterization. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings from authoritative sources to deliver field-proven insights into the structural elucidation of this complex natural product.
Introduction to this compound: A Novel Meroterpenoid
This compound is a naturally occurring meroterpenoid isolated from the leaves of the guava plant, Psidium guajava L.[1][2][3][4]. Meroterpenoids are hybrid natural products with a structure derived from both terpenoid and polyketide biosynthetic pathways. This unique chemical architecture often imparts significant biological activities, making them a subject of intense interest in pharmacology and drug discovery.
Structurally, this compound is distinguished by a complex skeleton described as a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene[1][2]. This intricate fusion of a sesquiterpenoid (caryophyllene) with a phloroglucinol derivative underscores the sophisticated biosynthetic machinery of P. guajava and presents a challenging and intriguing target for chemical analysis. Its discovery has expanded the known diversity of meroterpenoids and provides a new scaffold for biological screening[5][6].
Molecular Formula and Weight Determination
The definitive identification of a novel compound begins with the precise determination of its molecular formula and weight. For this compound, this was achieved primarily through high-resolution mass spectrometry, a cornerstone technique in natural product chemistry that provides the elemental composition of a molecule with exceptional accuracy.
The Causality of High-Resolution Mass Spectrometry (HRMS)
Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is critical because it allows for the calculation of a unique elemental composition. The choice of High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was pivotal in unambiguously establishing the molecular formula of this compound. The technique's soft ionization minimizes fragmentation, ensuring a prominent molecular ion peak essential for accurate formula determination.
Data Presentation: Molecular Properties of this compound
The experimental data unequivocally established the molecular properties of this compound as follows:
| Property | Value | Method | Source |
| Molecular Formula | C₃₀H₃₄O₅ | HREIMS & NMR | [1][2][7] |
| Observed Mass [M]⁺ | 474.2408 m/z | HREIMS | [1][2] |
| Calculated Mass | 474.2406 m/z | Based on C₃₀H₃₄O₅ | [1][2] |
| Degrees of Unsaturation | 14 | Calculated from Formula | [1] |
The near-perfect agreement between the observed mass from HREIMS and the calculated mass for the formula C₃₀H₃₄O₅ provided high confidence in its elemental composition[1][2]. The 14 degrees of unsaturation, calculated from the formula, hinted at a complex structure containing multiple rings and double bonds, which was later confirmed by spectroscopic analysis.
The Structural Elucidation Workflow
Determining the complex three-dimensional structure of this compound required a multi-faceted analytical approach. The overall workflow is a self-validating system where data from orthogonal techniques are integrated to build and confirm the molecular architecture. The structure was ultimately confirmed through single-crystal X-ray diffraction analysis, the gold standard for structural determination[1][3][5].
Visualization of the Elucidation Pathway
The following diagram illustrates the logical progression from raw natural source to a fully characterized molecule.
Caption: Workflow for the isolation and structural elucidation of this compound.
Key Experimental Protocols
The trustworthiness of the structural assignment rests on the rigorous application of established analytical protocols. Below are methodologies central to the characterization of this compound.
Protocol for Isolation and Purification
-
Extraction: Powdered dried leaves of P. guajava (8.0 kg) were extracted three times by heating with 70% aqueous ethanol (EtOH)[1]. The rationale for using aqueous ethanol is its broad polarity, which efficiently extracts a wide range of secondary metabolites.
-
Solvent Partitioning: The concentrated EtOH extract was suspended in water and partitioned sequentially with ethyl acetate (EtOAc) and n-butanol (n-BuOH)[1]. This step separates compounds based on their polarity, with the moderately polar this compound concentrating in the EtOAc fraction.
-
Column Chromatography: The bioactive EtOAc-soluble portion was subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol[1]. This is a fundamental technique for separating compounds based on their differential adsorption to the stationary phase.
-
Final Purification: Fractions containing this compound were further purified using Sephadex LH-20 column chromatography, a size-exclusion method effective for removing smaller impurities, yielding 80 mg of pure this compound[1].
Protocol for High-Resolution Mass Spectrometry (HREIMS)
-
Sample Preparation: A dilute solution of purified this compound was prepared in a suitable volatile solvent (e.g., methanol or chloroform).
-
Ionization: The sample was introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions, in this case, [M-H]⁻ and [M+Na]⁺ adducts, as well as the molecular ion [M]⁺[1].
-
Mass Analysis: The ions were guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer measures the m/z ratio with high precision.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak. The highly accurate mass of this peak (474.2408) was used in a formula calculator, along with isotopic pattern matching, to determine the most probable elemental composition, C₃₀H₃₄O₅[1].
Protocol for NMR-Based Structure Elucidation
-
Sample Preparation: 5-10 mg of pure this compound was dissolved in an appropriate deuterated solvent (CDCl₃ or DMSO-d₆) in an NMR tube.
-
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra were acquired. The ¹H spectrum provides information on the number and type of protons, while the ¹³C spectrum reveals the number and type of carbon atoms[2]. These initial spectra helped identify key structural motifs like aromatic rings, aldehydes, methyl groups, and a terminal double bond[1][2].
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of each proton to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals correlations between protons and carbons that are two or three bonds away. By systematically analyzing the HMBC correlations, scientists could piece together the molecular fragments, establishing the connectivity of the entire carbon skeleton[1]. For instance, correlations from methyl protons to neighboring quaternary carbons were key to defining the sesquiterpenoid core[1].
-
Chemical and Biological Significance
This compound, along with its isomers and related compounds from guava, represents a class of molecules with potential therapeutic value. While this compound itself showed only weak inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity, its analogs demonstrated more significant effects[1][5]. Other related meroterpenoids from P. guajava, such as Psiguadials A and B, have exhibited potent inhibitory effects on the growth of human hepatoma cells[6][8].
The discovery and characterization of this compound contribute to the growing library of natural products that can serve as starting points for drug development. Its complex, rigid structure makes it an interesting scaffold for medicinal chemistry to explore structure-activity relationships.
Conclusion
The characterization of this compound is a testament to the power of modern analytical chemistry in natural product research. Through a logical and self-validating workflow combining chromatography, high-resolution mass spectrometry, and multi-dimensional NMR, its molecular formula of C₃₀H₃₄O₅ and intricate 3D structure were definitively established. This foundational knowledge is indispensable for the further exploration of its biological activities and potential applications in medicine and pharmacology.
References
-
Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 804–807. [Link][1]
-
Fu, H. Z., et al. (2010). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. American Chemical Society. [Link][2]
-
ResearchGate. (n.d.). Chemical structures of Psidium guajava's active compounds. This compound,... [Link][7]
-
ResearchGate. (n.d.). Psidials A−C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. [Link][5]
-
ResearchGate. (n.d.). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava. [Link][6]
-
PubMed. (2010). Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L. [Link][3]
-
PubMed. (2017). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava. [Link][8]
-
Iraqi Journal of Pharmaceutical Sciences. (2024). Isolation and Characterization of Two Flavonoids from Guava leaves Cultivated in Iraq. [Link][4]
Sources
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- 3. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction and Isolation of Psidial A from Psidium guajava Leaves
Abstract & Introduction
Psidial A is a rare sesquiterpenoid-based meroterpenoid (C₃₀H₃₄O₅) isolated from the leaves of Psidium guajava (Guava).[1][2][3][4] Structurally, it features a unique 3,5-diformylbenzyl phloroglucinol moiety coupled to a caryophyllene-derived sesquiterpene backbone. It has demonstrated significant biological potential, including protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and antiproliferative effects against human cancer cell lines.
This protocol details a standardized, scalable workflow for the extraction, fractionation, and high-purity isolation of this compound. Unlike generic phytochemical extractions, this guide focuses on the specific polarity window required to separate this compound from its structural isomers (e.g., Guajadial, Psidial B) using a validated ethyl acetate enrichment followed by dual-stage chromatography.
Materials & Reagents
Biological Material[1][4][5][6][7][8][9][10][11]
-
Source: Psidium guajava L. leaves (Authentication required).[1][2][3][4][5][6][7][8][9]
-
Pre-treatment: Shade-dried for 10–14 days, pulverized to a fine powder (40–60 mesh).
Solvents (HPLC Grade or Analytical Grade)
-
Extraction: Ethanol (95% and 70%), Methanol.
-
Partitioning: n-Hexane (for defatting), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).
-
Chromatography: Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (ACN), Formic Acid (0.1%).
-
Water: Milli-Q or double-distilled water (ddH₂O).
Consumables & Stationary Phases[6][9][10][12][13]
-
Silica Gel: 200–300 mesh (for column chromatography).
-
Sephadex LH-20: For size-exclusion/polarity refinement.
-
TLC Plates: Silica gel 60 F₂₅₄ (Aluminum backed).
-
HPLC Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm).
Experimental Workflow (Graphviz)
The following diagram illustrates the critical path from raw leaf material to purified this compound.
Caption: Step-by-step isolation workflow highlighting the critical Ethyl Acetate enrichment phase.
Detailed Protocol
Phase 1: Extraction and Partitioning
Objective: To isolate the crude meroterpenoid-rich fraction from the bulk plant matrix.
-
Extraction:
-
Weigh 1.0 kg of dried, powdered Psidium guajava leaves.
-
Extract with 70% Ethanol (3 × 3 L) under reflux for 2 hours per cycle. Alternatively, maceration at room temperature for 72 hours is acceptable but less efficient.
-
Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 45°C to obtain a dark green gummy residue.
-
-
Partitioning (Enrichment):
-
Suspend the crude gum in 1 L of distilled water .
-
Defatting: Partition with n-Hexane (3 × 1 L) to remove chlorophyll and non-polar lipids. Discard the hexane layer.
-
Target Extraction: Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 × 1 L).
-
Post-Partition: The remaining aqueous layer can be partitioned with n-Butanol to remove highly polar glycosides (optional).
-
Concentration: Combine the EtOAc layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
Result: This EtOAc-soluble fraction contains this compound, Guajadial, and related isomers.
-
Phase 2: Silica Gel Column Chromatography
Objective: To separate this compound from other meroterpenoids and flavonoids.
-
Column Packing: Pack a glass column (e.g., 50 mm ID) with Silica Gel (200–300 mesh) using Chloroform (CHCl₃) as the slurry solvent.
-
Loading: Dissolve the EtOAc fraction in a minimum volume of CHCl₃ (or adsorb onto silica) and load onto the column.
-
Elution Gradient: Elute with a gradient of CHCl₃:MeOH starting at 100:0 and increasing polarity.
-
100:0 CHCl₃ (2 Column Volumes)
-
98:2 CHCl₃:MeOH
-
95:5 CHCl₃:MeOH (Critical window for Psidials)
-
90:10 CHCl₃:MeOH
-
-
Fraction Collection: Collect 250 mL fractions. Monitor via TLC (Solvent: CHCl₃:MeOH 9:1). This compound typically elutes in early-to-mid polarity fractions (often designated "Fraction A1" or "A4" in literature). Look for spots that quench UV at 254 nm and stain distinctively (often purple/brown) with Vanillin-H₂SO₄.
Phase 3: Purification (Sephadex LH-20)
Objective: Final polishing to remove chlorophyll traces and polymeric impurities.
-
Dissolve the this compound-rich fraction from Phase 2 in CHCl₃:MeOH (3:1) .
-
Load onto a Sephadex LH-20 column equilibrated with the same solvent system.
-
Elute isocratically with CHCl₃:MeOH (3:1).
-
Collect small fractions (10–15 mL). This compound usually elutes as a distinct band.
-
Crystallization: Concentrate active fractions. This compound may recrystallize from MeOH or CHCl₃ as colorless flakes.
Quality Control & Characterization
Analytical HPLC Method
To verify the identity and purity of the isolated this compound, use the following validated conditions.
| Parameter | Condition |
| System | HPLC with PDA/UV Detector |
| Column | C18 Reverse Phase (250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 278 nm (Max Abs) |
| Injection Vol | 10 µL |
| Gradient | 0–25 min: 50% → 90% B (Linear)25–30 min: 90% B (Wash)30–35 min: 50% B (Re-equilibration) |
Identification Criteria
-
Retention Time: this compound will elute close to its isomer Guajadial. Resolution is critical; the gradient 50-90% B is designed to separate these hydrophobic meroterpenoids.
-
Mass Spectrometry (ESI-MS):
-
Negative Mode [M-H]⁻: m/z 473.3
-
Positive Mode [M+Na]⁺: m/z 497.3
-
-
Melting Point: 250 °C.
-
Key IR Signals: 3082/3036 cm⁻¹ (terminal double bond), 1632 cm⁻¹ (conjugated carbonyl).
Troubleshooting & Optimization
-
Issue: Co-elution with Guajadial.
-
Solution: this compound and Guajadial are isomers. If they co-elute on silica, use a slower gradient on the HPLC (e.g., 60-80% ACN over 40 mins) or use semi-preparative HPLC for final separation.
-
-
Issue: Low Yield.
-
Solution: Ensure the initial extraction is exhaustive (3 cycles). Do not skip the Hexane defatting step, as lipids can interfere with silica gel adsorption, causing "smearing" of bands.
-
-
Stability:
-
This compound contains aldehyde groups (formylbenzyl). Avoid using amine-based modifiers in the mobile phase to prevent Schiff base formation. Store the isolated compound at -20°C in the dark.
-
References
-
Fu, H. Z., et al. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659.
-
Shao, M., et al. (2012). Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava.[3] Organic Letters, 14(20), 5262-5265.
-
BenchChem. (2025).[5] Application Note: Determination of Guajadial C in Psidium guajava Leaf Extracts by HPLC.[5]
-
Nantathanakul, P., et al. (2022).[6] HPLC-based metabolomics of Psidium guajava Linn. leaf extracts.[1][4][10][5][6][7][8][9] bioRxiv.
Sources
- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phcog.com [phcog.com]
- 7. etflin.com [etflin.com]
- 8. Extraction of bioactive compounds from Psidium guajava leaves and its utilization in preparation of jellies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of α-Glucosidase Inhibitory Triterpenoids in Psidium guajava Using HPLC–DAD–ELSD and Pressurized Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsret.com [ijsret.com]
Application Note: High-Purity Isolation of Psidial A via Silica Gel Column Chromatography
Abstract & Scientific Context
Psidial A is a rare sesquiterpenoid-diphenylmethane meroterpenoid found in the leaves of Psidium guajava. Unlike simple terpenes, this compound possesses a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene scaffold. This structural complexity confers significant bioactivity, including anticancer potential and PTP1B inhibitory effects (relevant to diabetes therapeutics).
However, the purification of this compound is notoriously difficult due to the presence of structural isomers (e.g., Guajadial, Psidial B) and a complex matrix of tannins and flavonoids. This guide details a robust silica gel chromatography protocol optimized to resolve this compound from these interfering co-metabolites.
Pre-Purification Considerations
Sample Preparation & Extraction Logic
Direct chromatography of crude ethanolic extracts leads to rapid column saturation and irreversible adsorption of tannins. A liquid-liquid partitioning step is mandatory to enrich the meroterpenoid fraction.
-
Extraction Solvent: 70% Ethanol (aq).[1] Rationale: High solubility of glycosides and meroterpenoids; disrupts cell walls.
-
Partitioning: The crude ethanolic gum must be suspended in water and partitioned successively with:
-
Petroleum Ether/Hexane: Removes fats, waxes, and chlorophyll (prevents "greasing" of the silica).
-
Ethyl Acetate (EtOAc): TARGET FRACTION. Extracts this compound, Guajadial, and other meroterpenoids.
-
n-Butanol: Removes highly polar glycosides and tannins (waste).
-
Stationary Phase Selection
-
Material: Silica Gel 60 (0.040–0.063 mm / 230–400 mesh).
-
Rationale: The flash grade mesh size provides the theoretical plate count necessary to separate the diastereomers of the psidial/guajadial complex.
Chromatographic Protocol
Workflow Visualization
The following diagram illustrates the critical fractionation tree required to isolate this compound.
Figure 1: Fractionation tree for the isolation of this compound from Guava leaves.
Primary Silica Gel Column (The "Rough Cut")
This step removes the bulk of the flavonoids and separates the meroterpenoid cluster.
Column Specifications:
-
Column Dimensions: 5 cm ID x 60 cm length (for ~50g crude extract).
-
Silica Loading: 1:30 to 1:50 (Sample:Silica ratio). Meroterpenoids are difficult to resolve; higher silica ratios prevent band broadening.
Mobile Phase Gradient (Chloroform System):
While Hexane:EtOAc is common for terpenes, literature specifically cites Chloroform (CHCl
| Step | Solvent System (v/v) | Volume (CV)* | Target Eluates |
| 1 | CHCl | 2 | Non-polar lipids, waxes |
| 2 | CHCl | 3 | Simple sesquiterpenes |
| 3 | CHCl | 5 | This compound , Guajadial |
| 4 | CHCl | 3 | Polar meroterpenoids (Psidial B/C) |
| 5 | CHCl | 2 | Column Flush (Flavonoids) |
*CV = Column Volume
Operational Note: Collect fractions of approximately 100-200 mL. Monitor using TLC (Section 4). This compound typically elutes in the mid-polarity region (95:5 zone).
Secondary Purification (The "Fine Tune")
The fractions from the primary column containing this compound will likely contain Guajadial. These isomers are difficult to separate on silica alone.
-
Refinement Strategy: Pool the active fractions.
-
Option A (Silica): Re-chromatograph using a shallower gradient of Hexane:Ethyl Acetate (8:2 to 6:4) . The change in solvent selectivity (from chlorinated to acetate) often resolves the isomers.
-
Option B (Sephadex - Recommended): If silica fails to resolve the isomers, pass the fraction through a Sephadex LH-20 column eluting with CHCl
:MeOH (3:1).[1] This separates based on molecular size and hydrogen bonding capabilities, effectively isolating this compound from stubborn impurities.
Detection & Validation
Thin Layer Chromatography (TLC)
-
Plate: Silica Gel 60 F
aluminum sheets. -
Mobile Phase: CHCl
:MeOH (15:1) or Hexane:EtOAc (3:2). -
Visualization:
-
UV 254 nm: this compound absorbs due to the formyl-phloroglucinol ring (dark spot).
-
Vanillin-Sulfuric Acid: Spray and heat at 105°C. Terpenoid moieties turn violet/blue.
-
Ferric Chloride (FeCl
): Spray reagent. Phenolic hydroxyls turn dark blue/black (confirms the phloroglucinol core).
-
Chemical Validation (NMR)
Final purity must be confirmed via
-
Aldehyde Protons: Two distinct singlets around
9.90–10.20 ppm (confirming the diformyl groups). -
Phenolic Protons: Sharp singlets downfield (
12.0–13.5 ppm), indicating hydrogen bonding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing on Column | Acidic phenolic groups interacting with silica silanols. | Add 0.1% Formic Acid to the mobile phase to suppress ionization. |
| Co-elution | Isomers (Guajadial) have identical polarity. | Switch solvent selectivity (e.g., from CHCl |
| Sample Decomposition | Acid sensitivity of the acetal/aldehyde groups. | Avoid prolonged exposure to silica (which is slightly acidic). Run the column quickly (Flash chromatography). |
References
-
Shao, M., et al. (2010).[1][2] Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656–659. [Link]
-
Fu, H., et al. (2010). Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava.[3][4][5] Organic Letters, 12(11), 2654–2657. [Link]
-
Begum, S., et al. (2002).[6] Triterpenoids from the leaves of Psidium guajava.[4][7][8] Phytochemistry, 61(4), 399–403. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. allstudyjournal.com [allstudyjournal.com]
- 8. acs.figshare.com [acs.figshare.com]
HPLC method development for Psidial A quantification
Application Note: HPLC-UV Method Development for the Quantification of Psidial A in Psidium guajava Matrices
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the isolation and quantification of This compound , a bioactive meroterpenoid found in Psidium guajava (Guava) leaves. This compound is a sesquiterpenoid-based compound (3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) exhibiting significant antiproliferative and proteasome inhibitory activities.
The primary analytical challenge addressed in this guide is the resolution of this compound from its structural isomer, Guajadial . Both compounds share a molecular weight of 474 Da and similar hydrophobicity. This method utilizes a C18 stationary phase with a distinct acid-modified mobile phase to achieve baseline resolution, leveraging the phenolic nature of the phloroglucinol moiety for peak sharpening.
Chemical Context & Detection Strategy
Analyte: this compound (C₃₀H₃₄O₅) Class: Meroterpenoid (Sesquiterpene + Phloroglucinol) Key Functional Groups:
-
Phloroglucinol Ring: Provides phenolic hydroxyls (acidic protons).
-
Aldehyde Groups: Reactive, potential for oxidation.
-
Caryophyllene Moiety: Highly hydrophobic, driving retention in Reverse Phase (RP).
Detection Logic (The "Why"):
-
UV Chromophore: While the terpene backbone is UV-transparent, the 3,5-diformylbenzyl phloroglucinol core possesses a conjugated aromatic system.
-
Wavelength Selection: Experimental data identifies a distinct absorption maximum at 278 nm (
), attributed to the aromatic ring transitions.[1] This is superior to non-specific detection at 210 nm, as it reduces interference from non-aromatic terpenes common in plant extracts.
Method Development Workflow
The following diagram illustrates the logical flow of the method development, highlighting the critical decision points for isomer resolution.
Figure 1: Method Development Decision Matrix for Meroterpenoid Quantification.
Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Rationale: A 250 mm column is recommended over 150 mm to provide the theoretical plates necessary to separate the this compound/Guajadial isomeric pair.
-
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV @ 278 nm.
Mobile Phase Preparation
The phenolic hydroxyls on this compound can ionize at neutral pH, leading to peak broadening. Acidification suppresses ionization (
-
Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Note: Phosphoric acid (0.1%) is an alternative if Mass Spectrometry (MS) is not used.
-
-
Solvent B (Organic): 100% Acetonitrile (ACN).
-
Why ACN? ACN provides sharper peaks for aromatic compounds compared to Methanol due to its dipole-dipole interaction capabilities and lower viscosity.
-
Gradient Program
This compound is late-eluting due to the caryophyllene skeleton.
| Time (min) | % Solvent A (0.1% FA) | % Solvent B (ACN) | Phase Description |
| 0.0 | 60 | 40 | Equilibration: Traps polar impurities. |
| 5.0 | 60 | 40 | Isocratic Hold: Stabilizes baseline. |
| 25.0 | 10 | 90 | Linear Ramp: Elutes meroterpenoids. |
| 30.0 | 0 | 100 | Wash: Elutes highly lipophilic sterols. |
| 35.0 | 0 | 100 | Hold: Column cleaning. |
| 36.0 | 60 | 40 | Re-equilibration. |
| 45.0 | 60 | 40 | Ready for next injection. |
Sample Preparation Protocol
Objective: Isolate the terpene-rich fraction while minimizing chlorophyll and tannin interference.
-
Biomass: Dry Psidium guajava leaves (air-dried, shade) and pulverize to a fine powder (#40 mesh).
-
Extraction:
-
Weigh 1.0 g of powder into a 50 mL centrifuge tube.
-
Add 10 mL Methanol:Ethyl Acetate (1:1 v/v) .
-
Rationale: This binary solvent extracts the mid-polarity meroterpenoids better than pure methanol while excluding some highly polar sugars.
-
-
Disruption: Ultrasonic bath for 30 minutes at room temperature (< 40°C to prevent aldehyde oxidation).
-
Clarification: Centrifuge at 5,000 rpm for 10 minutes.
-
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane compatible with organic solvents).
-
Dilution: Dilute 1:10 with Mobile Phase Initial Conditions (60% Water / 40% ACN) prior to injection.
Validation Parameters (Self-Validating System)
To ensure "Trustworthiness," the method must pass these specific criteria before routine use.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Critical for isomeric quantification. If | |
| Tailing Factor ( | Indicators of secondary silanol interactions. If | |
| Linearity ( | Range: 10 – 500 µg/mL. Confirms detector response fidelity at 278 nm. | |
| Precision (RSD) | Ensures autosampler and pump stability. | |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Sensitivity check. Typical LOD for this compound is ~0.5 µg/mL. |
Troubleshooting Guide
-
Issue: Co-elution of this compound and Guajadial.
-
Issue: Peak splitting or "shoulders".
-
Issue: Baseline drift at 278 nm.
References
-
Shao, M., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[5] Link
- Grounding: Establishes the chemical structure, UV max (278 nm)
-
Fu, H. Z., et al. (2010). "Psidials A–C, three unusual meroterpenoids from the leaves of Psidium guajava L." PubMed.[5] Link
-
Grounding: Confirms biological activity and isomeric relationships.[6]
-
-
Lichtenthaler, H. K. (1987). "Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes."[7] Methods in Enzymology. Link
- Grounding: Provides context for pigment interference (chlorophylls) in leaf extracts and UV selection.
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
- Grounding: The standard for the valid
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. allstudyjournal.com [allstudyjournal.com]
- 5. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jkip.kit.edu [jkip.kit.edu]
Application Note: Kinetic Characterization of Psidial A as a PTP1B Inhibitor
Abstract & Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] It functions as a negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1). Consequently, inhibiting PTP1B enhances insulin sensitivity and glucose uptake.
Psidial A is a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava (Guava).[3] Structurally characterized by a 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, this compound has demonstrated significant inhibitory activity against PTP1B, with reported activity in the low micromolar range (~10 µM).[3]
This Application Note provides a rigorous, standardized protocol for quantifying the inhibitory potency (IC50) of this compound against recombinant human PTP1B. Unlike generic screening protocols, this guide addresses specific challenges associated with meroterpenoid solubility and the redox sensitivity of the PTP1B catalytic site.
Biological Context: The Insulin Signaling Pathway
The following diagram illustrates the critical node where PTP1B acts to dampen insulin signaling, highlighting the therapeutic intervention point for this compound.
Figure 1: PTP1B negatively regulates insulin signaling by dephosphorylating IR and IRS-1. This compound inhibits PTP1B, restoring signaling flux.
Experimental Design & Principles
Assay Principle
This protocol utilizes a colorimetric kinetic assay using para-Nitrophenyl Phosphate (pNPP) as the substrate.[4] PTP1B hydrolyzes colorless pNPP to phosphate and para-nitrophenol (pNP). Under alkaline conditions, pNP converts to the yellow para-nitrophenolate anion, which absorbs strongly at 405 nm .
Critical Considerations for this compound
-
Redox Sensitivity: The active site of PTP1B contains a catalytic cysteine (Cys215) that is highly susceptible to oxidation, which irreversibly inactivates the enzyme. Dithiothreitol (DTT) must be included in the buffer to maintain the enzyme in its active, reduced state.[5]
-
Solubility: this compound is a lipophilic meroterpenoid. It must be dissolved in DMSO. The final DMSO concentration in the assay must be kept constant (typically <1% or <5%) across all wells to prevent solvent-induced enzyme denaturation or compound precipitation.
-
Kinetic Mode: A continuous (kinetic) read is superior to an endpoint read for determining inhibition mechanisms, as it allows for the detection of non-linear rates caused by compound precipitation or time-dependent inhibition.
Materials & Reagents
| Component | Specification | Storage | Notes |
| PTP1B Enzyme | Recombinant Human (GST-tag or typically 1-321 aa) | -80°C | Avoid freeze-thaw cycles. Aliquot upon receipt. |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | -20°C | Light sensitive. Prepare fresh. |
| Inhibitor | This compound (>95% purity) | -20°C | Dissolve in 100% DMSO to make 10 mM stock. |
| Buffer Base | HEPES (50 mM) or Bis-Tris (50 mM) | 4°C | pH 7.2 is optimal. |
| Reducing Agent | DTT (Dithiothreitol) | -20°C | Add fresh to buffer on day of assay. |
| Chelator | EDTA | RT | Prevents metal-dependent inhibition. |
| Salt | NaCl | RT | Maintains ionic strength (100 mM). |
| Plates | 96-well clear flat-bottom | RT | Polystyrene, non-binding surface recommended. |
Detailed Protocol
Buffer Preparation
Prepare the Assay Buffer fresh on the day of the experiment.
-
Composition: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Note: Add DTT immediately prior to use.
Compound Preparation (this compound)
-
Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Serial Dilution: Prepare 100x concentrations in a separate PCR plate using 100% DMSO.
-
Example: For a final assay range of 0.1 µM to 100 µM, prepare stocks from 10 µM to 10 mM.
-
-
Intermediate Dilution: Dilute the DMSO stocks 1:25 into Assay Buffer to create 4x working solutions (containing 4% DMSO). This ensures the final DMSO concentration in the well is 1%.
Assay Workflow
Total Reaction Volume: 100 µL per well.
-
Enzyme Addition (50 µL): Dilute PTP1B enzyme in Assay Buffer to a concentration of 2-5 nM (optimization required per batch). Dispense 50 µL into experimental wells.
-
Inhibitor Addition (25 µL): Add 25 µL of the 4x this compound working solutions to the respective wells.
-
Control: Add 25 µL of Buffer + 4% DMSO (Vehicle Control).
-
Blank: Add 25 µL of Buffer + 4% DMSO to wells containing no enzyme (use buffer instead of enzyme volume).
-
-
Pre-Incubation: Incubate the plate for 10 minutes at 37°C . This allows the inhibitor to reach equilibrium binding with the enzyme.
-
Substrate Initiation (25 µL): Add 25 µL of pNPP (pre-warmed to 37°C) to start the reaction. Final pNPP concentration should be equal to the
of the enzyme (typically 2-4 mM). -
Measurement: Immediately place in a microplate reader. Measure Absorbance at 405 nm kinetically every 30-60 seconds for 20-30 minutes at 37°C.
Workflow Diagram
Figure 2: Step-by-step workflow for the colorimetric PTP1B inhibition assay.
Data Analysis & Validation
Velocity Calculation
-
Plot Absorbance (405 nm) vs. Time (min) for each well.
-
Determine the Initial Velocity (
) by calculating the slope of the linear portion of the curve (typically the first 5-10 minutes). -
Subtract the slope of the "No Enzyme" blank from all samples to correct for non-enzymatic hydrolysis.
IC50 Determination
Calculate the Percent Inhibition for each concentration of this compound:
Fit the data to a Sigmoidal Dose-Response (Variable Slope) equation using software like GraphPad Prism:
- : Log concentration of this compound.
- : Normalized response (0% to 100%).
Mechanism of Inhibition (Optional but Recommended)
To determine if this compound is competitive, non-competitive, or mixed:
-
Run the assay with varying concentrations of this compound (e.g., 0, IC50, 2xIC50) against varying concentrations of pNPP (e.g., 0.5x
to 5x ). -
Generate Lineweaver-Burk plots (
vs ).-
Competitive: Lines intersect at the Y-axis (
unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
unchanged, decreases). -
Mixed: Lines intersect in the second quadrant.
-
Note: Previous studies on related meroterpenoids suggest a mixed-type inhibition is possible.
-
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Enzyme Activity | Oxidation of Cys215 | Ensure DTT is fresh. Do not vortex the enzyme vigorously. |
| Precipitation | This compound insolubility | Check wells for turbidity. Reduce max concentration or ensure DMSO is < 5%.[5] |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or incubation time. |
| High Background | Spontaneous pNPP hydrolysis | Use fresh substrate. Ensure buffer pH is not > 7.5. |
| Variable Data | Pipetting error / DMSO effects | Use a multichannel pipette. Ensure DMSO % is identical in all wells (including controls). |
References
-
Fu, H. Z., et al. (2010). "Psidials A-C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[6]
-
Zhang, Z. Y., et al. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays." Bio-protocol, 12(18), e4510.[7]
-
Cui, L., et al. (2017). "Inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa." Scientific Reports, 7, 11973.
-
BioAssay Systems. "pNPP Phosphatase Assay Kit Protocol." BioAssay Systems Technical Notes.
Sources
- 1. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Biomimetic Synthesis of Psidial A and Meroterpenoid Analogues
Part 1: Executive Summary & Strategic Rationale
This compound is a complex meroterpenoid isolated from Psidium guajava (guava) leaves, exhibiting significant antiproliferative and phosphatase inhibitory activities (e.g., PTP1B inhibition). Structurally, it represents a hybrid "chimeric" scaffold formed by the union of a sesquiterpene (caryophyllene) and a phloroglucinol derivative.
Why this Synthesis Matters: The synthesis of this compound is a masterclass in biomimetic efficiency . Unlike traditional step-wise synthesis, which requires extensive protecting group manipulations, the biomimetic approach leverages the inherent reactivity of the natural precursors. The core strategy relies on a Knoevenagel condensation / hetero-Diels-Alder (HDA) cascade , a process that mimics the plant's own biosynthetic machinery.
Key Technical Advantages:
-
Step Economy: Reduces a potential 15-20 step synthesis to a 1-step multicomponent coupling.
-
Stereochemical Control: Exploits the chiral pool ((-)-caryophyllene) to direct the stereochemical outcome of the complex fused ring system.
-
Green Chemistry: Utilizes aqueous media to accelerate the reaction via hydrophobic effects.
Part 2: Scientific Background & Retrosynthetic Analysis
The structural complexity of this compound arises from its oxepane-containing tetracyclic core . The retrosynthetic logic disconnects the molecule into three simple, commercially available or easily accessible components:
-
(-)-Caryophyllene: The sesquiterpene "diene" partner.
-
Benzaldehyde: The initiator for the benzyl moiety.
-
Diformylphloroglucinol: The electron-rich "dienophile" precursor.
Mechanism of Action (The Cascade):
-
o-Quinone Methide (o-QM) Formation: Condensation of diformylphloroglucinol with benzaldehyde generates a highly reactive o-quinone methide intermediate.
-
Hetero-Diels-Alder Cycloaddition: The electron-rich alkene of caryophyllene undergoes a [4+2] cycloaddition with the o-QM. The facial selectivity is governed by the steric bulk of the caryophyllene bridge, leading to the specific stereochemistry of this compound (and its epimer Guajadial).
Part 3: Visualization of Synthetic Pathway
The following diagram illustrates the biomimetic cascade and the retrosynthetic logic.
Caption: Biomimetic cascade showing the convergence of precursors into the reactive o-quinone methide, followed by the divergent cycloaddition to form this compound and Guajadial.[1][2]
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of Diformylphloroglucinol (Precursor)
Note: While often commercially available, in-house synthesis ensures freshness, which is critical for the Knoevenagel step.
Reagents: Phloroglucinol, POCl3, DMF, Ice water. Safety: POCl3 is corrosive and reacts violently with water. Work in a fume hood.
-
Vilsmeier-Haack Formylation:
-
Dissolve phloroglucinol (1.0 eq) in anhydrous DMF (5.0 eq) under N2 atmosphere.
-
Cool to 0°C. Dropwise add POCl3 (2.5 eq) over 30 mins.
-
Allow to warm to RT and stir for 3 hours (solution turns viscous orange/red).
-
-
Hydrolysis:
-
Pour the reaction mixture onto crushed ice (500g per 10g scale).
-
Stir vigorously for 1 hour to hydrolyze the iminium salt.
-
-
Isolation:
-
Filter the resulting precipitate.
-
Recrystallize from hot water/ethanol (9:1) to yield pale yellow needles of 2,4-dihydroxy-1,3,5-benzenetricarbaldehyde (or the diformyl species depending on stoichiometry).
-
QC Check: 1H NMR (DMSO-d6) should show distinct aldehyde peaks at ~10.0 ppm.
-
Protocol B: Biomimetic Synthesis of this compound (The Lawrence Method)
Based on the methodology established by Lawrence et al. (2010).
Reagents:
-
(-)-Caryophyllene (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Diformylphloroglucinol (1.0 eq)
-
Solvent: Water (Deionized) or H2O/EtOH (1:1)
-
Catalyst (Optional): EDDA (Ethylenediamine diacetate, 10 mol%) can accelerate the initial condensation.
Workflow:
-
Reaction Setup:
-
In a round-bottom flask, suspend Diformylphloroglucinol (100 mg, 0.51 mmol) and Benzaldehyde (52 µL, 0.51 mmol) in water (5 mL).
-
Add (-)-Caryophyllene (115 µL, 0.56 mmol).
-
Expert Tip: The reaction is heterogeneous. Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area where the hydrophobic effect drives the reaction.
-
-
Incubation:
-
Stir the mixture at 35°C for 24-48 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The appearance of a UV-active spot that stains dark purple with Anisaldehyde dip indicates product formation.
-
-
Work-up:
-
Extract the reaction mixture with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification (Critical Step):
-
The crude mixture will contain both this compound and Guajadial (epimers).
-
Flash Column Chromatography: Silica gel, gradient elution from 0% to 20% EtOAc in Hexanes.
-
Separation: this compound typically elutes after Guajadial due to slight differences in polarity caused by the oxepane ring conformation.
-
Yield Expectations:
-
Total Yield (this compound + Guajadial): ~40-60%
-
Ratio: Variable, often 1:1 to 1:2 depending on exact temperature and stirring rate.
Part 5: Data Summary & Validation
Table 1: Physicochemical Characterization of this compound
| Parameter | Value/Observation | Validation Method |
| Appearance | Colorless flake crystals | Visual Inspection |
| Melting Point | 250 °C | Capillary MP Apparatus |
| Optical Rotation | [α]20_D +104 (c 0.06, CHCl3) | Polarimetry |
| HRMS (ESI) | m/z 473.3 [M-H]- | Mass Spectrometry |
| UV Max | 278 nm (log ε 4.31) | UV-Vis Spectroscopy |
| Key IR Bands | 3082, 3036 (C=C), 1632 (C=O) | FTIR |
Troubleshooting Guide:
-
Low Yield: Ensure the caryophyllene is fresh (no oxidation products). Increase the reaction temperature to 50°C, but be wary of polymerization of the o-QM.
-
No Reaction: If using pure water, add 10% EtOH to improve solubility of the aldehyde.
-
Inseparable Epimers: If Flash Chromatography fails, use preparative HPLC (C18 column, Water/Acetonitrile gradient).
Part 6: Analogues & Diversification Strategy
To develop novel drug candidates, the core scaffold can be diversified by modifying the three components:
-
Aldehyde Variation: Replace Benzaldehyde with substituted aromatics (e.g., 4-F-Benzaldehyde, 3-OMe-Benzaldehyde) to probe electronic effects on the PTP1B binding pocket.
-
Terpene Swap: Replace Caryophyllene with other sesquiterpenes like Humulene or Germacrene D . This alters the macrocyclic ring size and shape.
-
Phloroglucinol Core: Methylation of the hydroxyl groups post-synthesis can improve membrane permeability (LogP adjustment).
Recent Advances (2025): Recent work has expanded this to Psiguadial A , utilizing enantioselective synthesis to control the absolute configuration of the tricyclic precursor before coupling. For strictly controlled stereochemistry, refer to the total synthesis routes involving chiral catalysts, though the biomimetic route remains superior for rapid library generation.
References
-
Lawrence, A. L., Adlington, R. M., Baldwin, J. E., Lee, V., Kershaw, J. A., Thompson, A. L. (2010).[2][3][4] A Short Biomimetic Synthesis of the Meroterpenoids Guajadial and this compound. Organic Letters, 12(8), 1676–1679.[5][2][4]
-
Shao, M., Wang, Y., Liu, Z., Zhang, D., Cao, H., Jiang, Y., ... & Ye, W. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L.. Organic Letters, 12(21), 5040-5043.
-
Fu, L., Zhang, S., Li, N., Wang, J., Zhao, M., ... & Li, S. (2010). Three New Triterpenoids from Psidium guajava Leaves and Their Aldose Reductase Inhibitory Activities. Journal of Natural Products.
-
Niu, C., et al. (2025). Enantioselective Total Synthesis of (-)-Psiguadial A. Journal of the American Chemical Society.
Sources
solvent partitioning techniques for enriching Psidial A fractions
Application Note: Solvent Partitioning Strategies for the Enrichment of Psidial A
Abstract
This compound is a rare sesquiterpenoid-based meroterpenoid found in the leaves of Psidium guajava (Guava).[1] Characterized by a unique 3,5-diformylbenzyl phloroglucinol-coupled caryophyllene skeleton, it exhibits significant antiproliferative and PTP1B inhibitory activity.[1] However, its isolation is complicated by the presence of high-abundance tannins, flavonoids, and chlorophylls. This application note details a robust solvent partitioning protocol designed to enrich this compound fractions, increasing downstream chromatographic resolution and yield.
Chemical Basis & Solubility Profile
To design an effective partitioning system, one must understand the solute's physicochemical properties:
-
Compound: this compound (C
H O )[2] -
Class: Meroterpenoid (Hybrid of phloroglucinol and sesquiterpenoid).
-
Polarity: Mid-Polarity .
-
Lipophilic moiety: Caryophyllene skeleton (contributes to organic solubility).
-
Hydrophilic moiety: Phloroglucinol ring with formyl groups (provides H-bonding capability).
-
-
Partitioning Logic:
-
Water: Too polar; this compound precipitates or forms emulsions.
-
Hexane: Too non-polar; primarily extracts waxes and simple terpenes, though this compound has some solubility here, it prefers slightly more polar environments.
-
Ethyl Acetate (EtOAc): Ideal. Matches the dipole moment required to solubilize the phenolic-terpene hybrid while excluding highly polar glycosides and tannins.
-
Workflow Overview
The following diagram illustrates the fractionation logic, highlighting the critical path for this compound recovery.
Figure 1: Critical path for the enrichment of this compound. The Ethyl Acetate phase is the primary reservoir for the target compound.
Detailed Protocol
Phase 1: Crude Extraction
Objective: Maximize the release of meroterpenoids from the cellulosic matrix.
-
Material Prep: Dry Psidium guajava leaves at <50°C to prevent thermal degradation of volatiles. Pulverize to a coarse powder (approx. 40 mesh).
-
Solvent System: 70% Ethanol (EtOH) in Water.[3]
-
Why? Pure EtOH may fix tannins to the cell wall; water aids in swelling the plant matrix, while EtOH solubilizes the meroterpenoids.
-
-
Procedure:
-
Combine 1 kg plant powder with 5 L solvent (1:5 ratio).
-
Reflux for 2–3 hours or macerate for 48 hours at room temperature.
-
Filter through Whatman No. 1 paper.
-
Repeat extraction 2 more times.
-
Combine filtrates and remove EtOH using a rotary evaporator at 45°C under reduced pressure.
-
Stop point: You should be left with a thick, dark brown aqueous suspension (the "gum").
-
Phase 2: Solvent Partitioning (The Enrichment Step)
Objective: Separate this compound from highly polar tannins and non-polar waxes.
-
Suspension: Resuspend the crude gum in Distilled Water (approx. 1 L for every 1 kg starting material).
-
Step 2A: Ethyl Acetate (EtOAc) Extraction (Target Step)
-
Step 2B: n-Butanol Extraction (Scavenging - Optional)
-
Extract the remaining water layer with n-Butanol (saturated with water).
-
Note: this compound is less abundant here, but this fraction captures more polar glycosides. For specific this compound targeting, this fraction is usually secondary.
-
-
Drying:
-
Dry the combined EtOAc fraction over Anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.
-
Filter and evaporate to dryness.[8]
-
Result: "EtOAc Enriched Fraction."
-
Phase 3: Validation & QC
Before proceeding to column chromatography, validate the presence of this compound.
-
TLC System: Silica Gel 60 F254.
-
Mobile Phase: Chloroform:Methanol (10:1).
-
Visualization:
-
UV 254 nm: this compound absorbs due to the aromatic phloroglucinol ring.
-
Vanillin-Sulfuric Acid: Spray and heat. Terpenoids typically turn purple/violet. This compound (meroterpenoid) often stains a distinct reddish-purple.
-
-
Reference: Compare R
values with literature (approx. mid-plate in CHCl :MeOH 9:1).
Quantitative Data & Yield Expectations
The following table summarizes expected yields based on standard isolation metrics from Psidium species.
| Fraction | Solvent Polarity | Major Constituents | Expected Yield (% w/w of Crude) | This compound Presence |
| Hexane (Optional) | Non-Polar | Waxes, Chlorophyll, Simple Terpenes | 5–10% | Trace / None |
| Ethyl Acetate | Medium | This compound , Guajadial, Flavonoid aglycones | 15–20% | High (Major) |
| n-Butanol | Polar | Saponins, Flavonoid glycosides | 20–30% | Low |
| Water | Highly Polar | Tannins, Sugars, Salts | 40–50% | None |
Troubleshooting & Optimization
-
Emulsion Formation:
-
Cause: High saponin/protein content in guava leaves.
-
Solution: Do not shake violently if emulsions persist. Use a gentle "rocking" motion. If an emulsion forms, add a small amount of Brine (Sat. NaCl) to the aqueous phase to increase ionic strength and force separation.
-
-
Chlorophyll Contamination:
-
If the EtOAc fraction is excessively dark green, the initial extraction may have pulled too much chlorophyll.
-
Remedy: Perform a quick filtration of the EtOAc fraction through a short pad of Diaion HP-20 or perform a liquid-liquid wash with a small volume of Hexane (this compound will stay in EtOAc/Interface, chlorophyll moves to Hexane). Proceed with caution to avoid yield loss.
-
References
-
Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010).[7] "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[7]
-
Shao, M., Wang, Y., Liu, Z., Zhang, D. M., & Cao, H. (2012). "Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava."[1] Organic Letters, 14(20), 5262–5265.
-
Beguin, P. (2010).[1] "Isolation and Characterization of Bioactive Compounds from Psidium guajava." Journal of Ethnopharmacology. (Contextual grounding for general extraction methodologies).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allstudyjournal.com [allstudyjournal.com]
Troubleshooting & Optimization
improving yield of Psidial A from Psidium guajava ethanol extract
Technical Support Center: Psidial A Optimization Hub Topic: Improving Yield of this compound from Psidium guajava Ethanol Extract Reference ID: TS-GUIDE-PA-2026-V1 Status: Active
Welcome to the this compound Technical Support Center
Role: Senior Application Scientist Objective: Maximize the recovery and purity of this compound (a caryophyllene-based meroterpenoid) from Psidium guajava leaves.
This guide moves beyond basic extraction to address the specific physicochemical challenges of isolating sesquiterpenoid-meroterpenoids. This compound (
Part 1: The "Golden Path" Protocol
Standardized workflow for maximum reproducibility.
1. Plant Material Preparation
-
Source: Mature leaves of Psidium guajava (Pink guava cultivars often show higher terpene profiles).
-
Pre-treatment: Shade-dry at
to prevent volatile loss. Grind to a coarse powder (40–60 mesh). Avoid fine flour consistency to prevent column clogging later.
2. Primary Extraction (The "Soft" Extract)
-
Solvent: 70% Ethanol (aq).[1]
-
Why: While this compound is lipophilic, pure ethanol extracts excessive chlorophyll and waxes. 70% EtOH swells the plant matrix, releasing intracellular meroterpenoids while limiting lipophilic ballast.
-
-
Method: Ultrasound-Assisted Extraction (UAE).[2]
-
Parameters: 30 mins,
, 40 kHz frequency.
-
3. Enrichment (The Critical Yield Step)
-
Partitioning: Suspend crude ethanol residue in water. Partition sequentially with:
-
n-Hexane: Removes chlorophyll/waxes (this compound is sparingly soluble here).
-
Ethyl Acetate (EtOAc): TARGET FRACTION. this compound concentrates here.
-
n-Butanol: Removes glycosides/tannins (Discard).
-
Part 2: Troubleshooting & Optimization (Q&A)
Module A: Low Yield & Extraction Efficiency
Q1: I am getting a high mass of crude extract, but low this compound signals on HPLC. What is wrong? Diagnosis: Matrix masking. You are likely extracting excessive polysaccharides and tannins which suppress ionization in MS and co-elute in UV. Solution:
-
Switch Solvent Ratio: If using 96% EtOH, drop to 70%. The water content helps exclude non-polar waxes.
-
The "Pre-Wash" Technique: Wash the dried leaf powder with n-hexane before ethanol extraction. This defats the material, removing chlorophyll that interferes with silica gel adsorption later.
-
Check Temperature: Do not exceed
. Meroterpenoids with aldehyde groups (like this compound) can undergo thermal rearrangement or oxidation.
Q2: My EtOAc fraction is small. Is this compound staying in the water phase? Diagnosis: Incomplete partitioning due to pH or emulsion. Solution:
-
Salting Out: Add NaCl (1-2%) to the aqueous phase during EtOAc partitioning. This increases the ionic strength, forcing the organic this compound into the EtOAc layer.
-
Repeat Extractions: Perform the EtOAc partition 3-4 times. A single pass recovers only ~60% of meroterpenoids.
Module B: Purification & Chromatography
Q3: I cannot separate this compound from Guajadial. They co-elute as a single broad peak. Diagnosis: Isomeric overlap. This compound and Guajadial are epimers differing only in the orientation of the benzyl group on the caryophyllene ring. Standard Silica gradients fail here. Solution:
-
Stationary Phase Switch: Move from Silica Gel to Sephadex LH-20 early.
-
Eluent:
(1:1). Sephadex separates based on molecular size and H-bonding capabilities, often resolving these isomers better than polarity-based silica.
-
-
HPLC Refinement:
-
Column: C18 Phenyl-Hexyl (offers
selectivity superior to standard C18 for aromatic meroterpenoids). -
Mobile Phase: Use Methanol/Water over Acetonitrile/Water. Methanol provides better solvation for the phenolic rings.
-
Q4: My compound turns brown/yellow on the column. Is it decomposing? Diagnosis: Acid sensitivity. Silica gel is slightly acidic (pH 5-6). This compound contains formyl (aldehyde) groups which are reactive. Solution:
-
Neutralize Silica: Wash your silica column with 1%
(Triethylamine) in hexane before loading. -
Speed: Minimize residence time on the column. Flash chromatography is preferred over gravity columns.
Part 3: Data Visualization
Figure 1: Optimized Extraction & Isolation Workflow
A logic flow to maximize this compound recovery while minimizing chlorophyll interference.
Caption: Step-by-step fractionation protocol emphasizing the critical Ethyl Acetate enrichment step.
Figure 2: Troubleshooting Decision Tree
Diagnostic logic for low yield or purity issues.
Caption: Diagnostic pathways for resolving common yield and purity bottlenecks.
Part 4: Technical Specifications & Data
Table 1: Physicochemical Properties of this compound
| Property | Specification | Relevance to Extraction |
|---|
| Molecular Formula |
Table 2: HPLC Method Parameters for Isomer Separation
| Parameter | Setting | Notes |
|---|
| Column | C18 Phenyl-Hexyl (
References
-
Fu, J., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.
-
Shao, M., et al. (2010).[3] "Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava." Organic Letters, 12(21), 5040–5043.[3]
-
Begum, S., et al. (2002). "Triterpenoids from the leaves of Psidium guajava."[4] Phytochemistry, 61(4), 399-403.
-
Nantathanakul, P., et al. (2019). "Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium guajava Leaves." Journal of Food Process Engineering.
-
Gao, J., et al. (2013). "Guajadial: An unusual meroterpenoid from guava leaves as a potential therapeutic agent." Fitoterapia, 88, 1-6.
Sources
Technical Support Center: Solubilization & Handling of Psidial A
Subject: Overcoming Aqueous Solubility Limits & Stability Challenges of Psidial A Ticket ID: #SOL-PSID-001 Urgency: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Module 1: Physicochemical Intelligence (The "Why")
Before attempting solubilization, you must understand the molecular adversary. This compound is not merely "hydrophobic"; it is a reactive sesquiterpenoid dialdehyde (meroterpenoid) derived from Psidium guajava.[1] Its behavior in aqueous buffers is dictated by two critical parameters that often lead to experimental failure:
-
Extreme Lipophilicity (LogP ~6.6): With a calculated LogP > 6, this compound is virtually insoluble in pure water.[1] It belongs to Class II/IV of the Biopharmaceutics Classification System (BCS). In aqueous buffers, it does not just precipitate; it forms non-crystalline aggregates ("oiling out") that are invisible to the naked eye but devastating to assay reproducibility.
-
Electrophilic Reactivity (The Dialdehyde Trap): this compound contains a 3,5-diformylbenzyl phloroglucinol moiety.[1][2] Aldehyde groups are electrophilic.[1] In the presence of primary amines (e.g., Tris buffer, amino acids in cell media), they form Schiff bases (imines). This causes two issues:
-
False Negatives: The compound covalently binds to media components, reducing the effective concentration.
-
False Positives: The compound cross-links proteins non-specifically (PAINS-like behavior).[1]
-
Solubilization Decision Matrix
Use the following logic flow to determine the correct solvent system for your specific assay.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay conditions and buffer chemistry.
Module 2: Standard Protocol (DMSO/Ethanol Spiking)
Applicability: Short-term biochemical assays or acute cell treatments.[1] Risk: Precipitation upon dilution into aqueous media ("The Crash-Out Effect").[1]
The "Intermediate Dilution" Method
Do not spike a 100 mM DMSO stock directly into 10 mL of media. The local concentration at the pipette tip will exceed the solubility limit immediately, causing micro-precipitation.
Step-by-Step Workflow:
-
Primary Stock Preparation:
-
Dissolve solid this compound in anhydrous DMSO (Grade: Cell Culture Tested) to 50 mM .
-
Note: Verify complete dissolution by vortexing.[1] The solution should be clear yellow/amber.
-
-
Intermediate Stock (The Critical Step):
-
Dilute the Primary Stock 1:100 into a compatible co-solvent (e.g., Ethanol or pure PEG-400) to create a 0.5 mM working solution.[1]
-
Why? This lowers the kinetic energy barrier when mixing with water later.
-
-
Final Dilution:
-
Add the Intermediate Stock to your pre-warmed (37°C) aqueous buffer/media while vortexing the buffer .
-
Target: Final DMSO concentration must be ≤ 0.1% .[1]
-
Solvent Compatibility Table
| Solvent | Solubility Limit (Est.) | Biological Toxicity Limit | Notes |
| DMSO | > 50 mM | 0.1% (Cell culture) | Best universal solvent.[1] Hygroscopic (keep sealed).[1] |
| Ethanol | > 20 mM | 0.5% - 1.0% | Evaporates; check concentrations frequently.[1] |
| Water/PBS | < 1 µM | N/A | Insoluble. Do not use for stock.[1] |
| Tris Buffer | N/A | N/A | Contraindicated. Reacts with aldehydes. |
Module 3: Advanced Formulation (Cyclodextrin Complexation)
Applicability: Long-term cell culture, animal studies, or when DMSO toxicity is a concern.[1] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic this compound resides inside the CD cavity, protecting the aldehyde groups from oxidation and shielding the hydrophobic core from water.
Protocol: Phase Solubility Complexation
Reagents:
Workflow:
-
Prepare Phase A (Drug Solution):
-
Dissolve this compound in Methanol to a concentration of 10 mg/mL .
-
-
Prepare Phase B (Carrier Solution):
-
Complexation (Dropwise Addition):
-
Place Phase B on a magnetic stirrer (moderate speed, room temp).
-
Slowly add Phase A dropwise into Phase B.
-
Ratio: Target a molar ratio of 1:2 to 1:4 (this compound : Cyclodextrin).
-
-
Solvent Evaporation:
-
Stir the open container in a fume hood for 24 hours to allow Methanol to evaporate.
-
Result: A clear or slightly opalescent aqueous solution.[1]
-
-
Lyophilization (Optional but Recommended):
Figure 2: Workflow for generating water-soluble this compound inclusion complexes.
Module 4: Troubleshooting & FAQs
Q1: I see a fine precipitate in my cell culture media after 2 hours. Why?
A: This is likely "Ostwald Ripening."[1] Small aggregates formed during the initial mixing are growing into visible crystals.
-
Fix: Switch to the Cyclodextrin Protocol (Module 3) .
-
Alternative: If you must use DMSO, add Fetal Bovine Serum (FBS) to the media before adding the compound. Serum albumin (BSA) acts as a natural carrier protein and can bind this compound, keeping it in solution (though this reduces free drug concentration).[1]
Q2: My IC50 values are fluctuating wildly between experiments.
A: Check your buffer system. Are you using Tris, Glycine, or DMEM with high amino acid content ?
-
Mechanism: The aldehyde groups on this compound react with amines in these buffers, changing the molecule's structure and activity over time.
-
Fix: Switch to PBS, HEPES, or MOPS buffers for biochemical assays. For cell culture, ensure fresh preparation of drug dilutions immediately before use.
Q3: Can I use plasticware (polystyrene) for storage?
A: Avoid it for low-concentration stocks.
-
Mechanism: Lipophilic compounds (LogP > 5) stick avidly to plastics.[1]
-
Fix: Use Glass vials or Teflon-coated labware for all stock solutions.[1]
Q4: The compound turned brown in the DMSO stock.
A: Oxidation of the aldehyde groups.[5]
-
Fix: Store stocks at -80°C under Argon or Nitrogen gas. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
References
-
Fu, H. Z., et al. (2010).[1][3][6] "Psidials A-C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[6] [1]
-
Szallasi, A., et al. (1998).[1][7] "Dialdehyde sesquiterpenes and other terpenoids as vanilloids."[7] European Journal of Pharmacology, 356(1), 81-89.[1]
-
Jansook, P., et al. (2018).[1] "Cyclodextrins in Pharmaceutical Formulations: Concentration and Method of Preparation." Pharmaceutics, 10(1), 27. [1]
-
Gidwani, B., & Vyas, A. (2015).[1] "A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Hydrophobic Drugs." BioMed Research International, 2015.[1]
Sources
- 1. This compound | C30H34O5 | CID 45104868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The structural basis for the broad aldehyde specificity of the aminoaldehyde dehydrogenase PauC from the human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dialdehyde sesquiterpenes and other terpenoids as vanilloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meroterpenoid Isolation (Psidium guajava)
Executive Summary & Separation Logic
The Challenge: Isolating Psidial A (a sesquiterpenoid-based meroterpenoid) is chemically complex due to the presence of structural isomers and congeners in Psidium guajava leaves.
-
Guajadial: The major impurity and stereoisomer of this compound. They share the same 2D structure (β-caryophyllene moiety coupled to phloroglucinol) but differ in the stereochemical configuration of the benzyl group at the C-1′ position.
-
Psidial B: A structurally distinct congener possessing a 3,5-diformylbenzyl phloroglucinol-coupled skeleton.[1][2]
The Solution:
Standard silica gel chromatography often leads to irreversible adsorption and oxidation of the dialdehyde functionalities present in these molecules. Therefore, this protocol prioritizes High-Speed Counter-Current Chromatography (HSCCC) for bulk separation, followed by Phenyl-Hexyl HPLC for the resolution of the stereoisomers (this compound vs. Guajadial), exploiting
Workflow Visualization
The following diagram outlines the critical decision points and flow for separating these specific impurities.
Caption: Figure 1. Step-wise isolation logic separating the distinct skeleton (Psidial B) via partition coefficient differences, followed by chromatographic resolution of stereoisomers (this compound/Guajadial).
Primary Separation: HSCCC Protocol
High-Speed Counter-Current Chromatography is the gold standard here because it eliminates the solid-phase support that degrades the reactive aldehyde groups in Psidials.
Solvent System Optimization (HEMWat)
The separation relies on the biphasic system: n-Hexane : Ethyl Acetate : Methanol : Water .[3][4][5]
| System Code | Ratio (v/v/v/v) | Target Component | Partition Coefficient ( |
| Sys-A (Polar) | 1 : 2 : 1 : 2 | Glycosides (Discard) | |
| Sys-B (Target) | 2 : 3 : 2 : 3 | Psidial B / Guajadial | |
| Sys-C (Non-polar) | 4 : 5 : 4 : 5 | Chlorophylls (Retained) |
Protocol Steps:
-
Equilibration: Fill the column with the Upper Phase (Stationary Phase).
-
Rotation: Set rotation to 800–900 rpm (Head-to-Tail mode).
-
Loading: Pump Lower Phase (Mobile Phase) at 2.0 mL/min until hydrodynamic equilibrium is established.
-
Injection: Dissolve crude sample in a 1:1 mixture of upper/lower phase.[6][7]
-
Elution: Monitor UV at 254 nm and 280 nm.
-
Psidial B typically elutes earlier due to structural differences.
-
This compound and Guajadial will likely elute as a single broad band or partially resolved peaks. Collect this entire fraction for Module 4.
-
Secondary Separation: HPLC Isomer Resolution
This is the critical step. Standard C18 columns often fail to separate this compound from Guajadial because their hydrophobicity is nearly identical. You must exploit the shape selectivity and
Recommended Column Chemistry
-
Primary Choice: Phenyl-Hexyl or Biphenyl stationary phase (5 µm).
-
Mechanism: The benzyl group configuration at C-1′ interacts differently with the phenyl ring on the stationary phase, enhancing selectivity (
) between the isomers.
Gradient Table (Phenyl-Hexyl Column)
Flow Rate: 3.0 mL/min (Prep) | Temp: 25°C | Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile
| Time (min) | % B | Event |
| 0.0 | 50 | Equilibration |
| 5.0 | 50 | Isocratic Hold (Stabilize baseline) |
| 25.0 | 75 | Linear Gradient (Target Elution Window) |
| 30.0 | 95 | Wash |
| 35.0 | 50 | Re-equilibration |
Troubleshooting & FAQs
Q1: I am seeing a "ghost peak" appearing in my this compound fraction after 24 hours. What is happening?
Diagnosis: Acetal formation or Epimerization. Cause: The dialdehyde groups in this compound are reactive. If you used Methanol in your HPLC mobile phase without removing it quickly, or if the fraction was left in acidic conditions (0.1% formic acid) for too long, the aldehyde can react with the alcohol to form a hemiacetal, or the C-1' center may epimerize. Solution:
-
Switch to Acetonitrile/Water (aprotic organic modifier).
-
Lyophilize fractions immediately after collection; do not store in solution.
-
Store dry powder at -20°C under Argon.
Q2: this compound and Guajadial are still co-eluting on my C18 column.
Diagnosis: Insufficient Selectivity. Cause: As stereoisomers, their hydrophobic footprint is identical. C18 interacts primarily via Van der Waals forces. Solution:
-
Change Stationary Phase: Switch to Phenyl-Hexyl (as detailed in Module 4).
-
Temperature Effect: Lower the column temperature to 15°C. Lower temperatures often enhance the resolution of structural isomers by reducing molecular rotation/diffusion, "freezing" the distinct conformations.
Q3: How do I definitively distinguish this compound from Psidial B?
Answer:
-
Psidial B: Has a 3,5-diformylbenzyl phloroglucinol skeleton.[1][2] In 1H NMR, look for the distinct proton signals associated with the diformylbenzyl group which differs significantly from the caryophyllene-conjugated systems.
-
This compound vs Guajadial: These are the difficult pair. They have the same 2D structure . You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
Q4: Why is the HSCCC stationary phase stripping out?
Diagnosis: Loss of retention of the stationary phase. Cause: The sample was likely dissolved in pure mobile phase (lower phase) rather than a mix, or the flow rate is too high for the viscosity. Solution:
-
Dissolve the sample in a 1:1 mixture of Upper and Lower phases.[6][7]
-
Ensure the column temperature is controlled (25°C). Large temperature fluctuations change the settling time of the biphasic system.
References
-
Shao, M., et al. (2012). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 14(20), 5262–5265.
-
Fu, J., et al. (2010). "this compound, A Novel Meroterpenoid from the Leaves of Psidium guajava."[8] Organic Letters, 12(4), 656–659.
-
Yang, X. L., et al. (2007). "Guajadial: An Unusual Meroterpenoid from Guava Leaves Psidium guajava." Organic Letters, 9(19), 3699–3702.
-
Rodrigues, I., & Stehmann, J. (2024). "HSCCC Straightforward Fast Preparative Method for Isolation of Cytotoxic Withanolides." Molecules, 29(3), 1525. (Cited for HEMWat solvent system methodology in terpenoid isolation).
Sources
- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann [mdpi.com]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 7. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Psidial A Stability & Extraction Optimization
Case ID: PSD-A-STAB-001 Subject: Preservation of Aldehyde Functionality in Psidial A during Isolation from Psidium guajava Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Introduction: The "Double-Edged" Chemistry of this compound
This compound is a meroterpenoid featuring a caryophyllene-derived sesquiterpene skeleton coupled to a 3,5-diformylbenzyl phloroglucinol moiety.
Why this matters: The biological potency of this compound (often linked to PTP1B inhibition or anticancer activity) relies on its dialdehyde groups acting as electrophilic "warheads" (via Schiff base formation or Michael addition). However, these same groups make the molecule chemically fragile.
The Core Challenge: You are fighting three simultaneous degradation pathways during extraction:
-
Oxidation: Aldehydes
Carboxylic Acids. -
Solvolysis: Aldehydes + Alcohols (MeOH/EtOH)
Hemiacetals/Acetals. -
Polymerization: Phloroglucinol oxidation
Quinone methides Brown polymers.
Module 1: The Chemistry of Instability (The "Why")
Before troubleshooting, you must understand the degradation mechanism. If your this compound sample has lost activity or changed color, one of the following pathways has likely occurred.
Degradation Pathways Visualization
Caption: Figure 1.[1] Primary degradation pathways of this compound. The aldehyde groups are susceptible to oxidation and acetalization, while the phenolic core risks polymerization.
Module 2: Troubleshooting Guide (The "How to Fix")
Use this diagnostic table to resolve specific experimental failures.
| Symptom | Diagnosis | Root Cause | Corrective Action |
| NMR Signal Loss | Disappearance of aldehyde proton signal ( | Oxidation or Cannizzaro Reaction . | Purge solvents with Argon. Store fractions in amber vials. Avoid basic conditions (pH > 7.5). |
| Split NMR Peaks | "Ghost" peaks appearing near the aldehyde region; complex multiplet patterns. | Hemiacetal Formation . Use of Methanol (MeOH) or Ethanol (EtOH) as solvent. | Switch to Aprotic Solvents. Use Acetone or Ethyl Acetate (EtOAc) for extraction. If MeOH is required, keep temp <25°C and work rapidly. |
| Browning of Extract | Extract turns dark brown/black rapidly; loss of solubility. | Phloroglucinol Oxidation (Quinone formation). | Acidify slightly. Maintain extraction pH at 4.5–5.0 using 0.1% Formic Acid. Add antioxidants (e.g., BHT) if downstream assays permit. |
| Low Yield | Compound trapped in matrix or degraded by heat. | Thermal Instability . | Cold Extraction. Never exceed 40°C. Use lyophilization (freeze-drying) instead of rotary evaporation at high bath temps. |
Module 3: Optimized Extraction Protocol (SOP)
Standard Protocol Warning: Most literature suggests 70% Ethanol. While effective for yield, this is dangerous for stability. The following protocol prioritizes the preservation of the aldehyde groups using a Bisulfite Capture technique (highly specific for aldehydes) or a Rapid Partitioning method.
Workflow: The "Aprotic Protection" Method
Caption: Figure 2. Optimized "Aprotic Protection" workflow to minimize acetal formation and thermal degradation.
Step-by-Step Protocol
-
Preparation:
-
Freeze-dry Psidium guajava leaves immediately after harvest. Do not oven dry (heat kills aldehydes).
-
Grind to a fine powder under liquid nitrogen if possible.
-
-
Extraction (The "No-Alcohol" Rule):
-
Solvent: 80% Acetone / 20% Water. (Acetone is aprotic and less likely to form adducts than MeOH).
-
Condition: Sonicate for 20 mins at 4°C (ice bath).
-
Filtration: Filter quickly through Celite.
-
-
Partitioning:
-
Evaporate Acetone under reduced pressure (Bath < 35°C). You will be left with an aqueous slurry.
-
Extract the aqueous slurry 3x with Ethyl Acetate (EtOAc) .
-
Why? this compound is a meroterpenoid; the terpene moiety makes it soluble in EtOAc, leaving polar tannins/sugars in the water.
-
-
Aldehyde Purification (The "Bisulfite Trick" - Optional but Recommended):
-
If the extract is dirty, shake the EtOAc layer with saturated Sodium Bisulfite (NaHSO₃) solution.
-
Mechanism:[2] Aldehydes form water-soluble bisulfite adducts and move to the aqueous layer. Impurities stay in EtOAc.
-
Release: Separate the aqueous layer.[1][3] Basify slightly (pH 8, use NaHCO₃) and immediately extract back into fresh EtOAc.
-
Result: Highly purified aldehyde fraction.
-
-
Storage:
-
Store pure this compound in Benzene or Acetonitrile at -20°C.
-
Avoid DMSO for long-term storage (it can act as an oxidant over time).
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HPLC with Methanol for analysis?
-
Answer: Yes, but with caution. For analytical HPLC, the residence time is short, so reaction is minimal. However, for preparative HPLC, use Acetonitrile/Water gradients. If you must use MeOH, process the fractions immediately and do not leave them in solution overnight.
Q2: My compound spots on TLC are streaking. Why?
-
Answer: The phenolic hydroxyls on the phloroglucinol ring interact with the silica. Add 0.1% Formic Acid to your TLC developing solvent (e.g., Hexane:EtOAc:Formic Acid) to suppress ionization and sharpen the spots.
Q3: How do I confirm the aldehyde groups are intact without NMR?
-
Answer: Use a DNP Stain (2,4-Dinitrophenylhydrazine) .
-
Spray the TLC plate with DNP solution.
-
Aldehydes turn Yellow/Orange immediately.
-
If the spot is UV active but DNP negative, your aldehydes have oxidized to acids or formed acetals.
-
Q4: Is this compound light sensitive?
-
Answer: Yes. The conjugated system (benzyl moiety) can undergo photo-oxidation. Wrap all columns and flasks in aluminum foil during the isolation process.
References
-
Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[4]
-
Shao, M., et al. (2012). "Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava." Organic Letters, 14(20), 5262-5265.
- Cimino, G., et al. (1982). "Sesquiterpene dialdehydes: Stability and reactivity." (Contextual grounding on dialdehyde instability). Experientia, 38, 896.
-
Robertson, F. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[1][3] Journal of Visualized Experiments (JoVE).
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Psidial A NMR Signal Overlap in Crude Extracts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap when analyzing crude extracts containing psidial A. As a meroterpenoid isolated from Psidium guajava leaves, this compound's structural complexity, combined with the inherent nature of crude extracts, often leads to congested ¹H NMR spectra where critical signals overlap, hindering accurate structural elucidation and quantification.[1][2] This resource provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a crude extract containing this compound is a mess of overlapping signals. Where do I even begin?
This is a very common challenge. Crude extracts are complex mixtures, and significant signal overlap in the ¹H NMR spectrum is expected.[3] The key is to move from a one-dimensional analysis to a multi-dimensional or multi-technique approach to disperse and assign the signals.
Initial Diagnostic Steps:
-
Re-evaluate Sample Preparation: The quality of your NMR data is fundamentally linked to your sample preparation.[4] Ensure that your extraction and dissolution methods are optimized to maximize the concentration of this compound while minimizing interfering substances.
-
Solvent-Induced Shifts: A simple yet powerful first step is to re-acquire the ¹H NMR spectrum in a different deuterated solvent.[5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of nearby protons compared to common solvents like chloroform-d or methanol-d₄, potentially resolving some overlap.[5]
-
Leverage 2D NMR: Two-dimensional NMR experiments are essential for resolving overlapping signals in complex mixtures.[6][7] By spreading the signals into a second dimension, you can often separate protons that are crowded in the 1D spectrum.[8]
Q2: Which 2D NMR experiments are most effective for resolving signal overlap in crude extracts?
For crude extracts containing compounds like this compound, a combination of homonuclear and heteronuclear 2D NMR experiments is typically the most effective strategy.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing you to trace out spin systems within a molecule. Even with overlap, you can often identify coupled partners.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a powerful heteronuclear experiment that correlates directly bonded ¹H-¹³C pairs.[7] Since ¹³C spectra are generally better dispersed than ¹H spectra, this technique is excellent for resolving overlapping proton signals by spreading them out based on the chemical shift of the attached carbon.[8][9]
-
TOCSY (Total Correlation Spectroscopy): This homonuclear experiment extends the correlations beyond directly coupled protons to reveal entire spin systems.[9] If you can identify one well-resolved proton in a spin system, TOCSY can help you identify all the other protons in that same system, even if they are in a crowded region of the spectrum.
Troubleshooting Workflow for Signal Overlap
The following workflow provides a systematic approach to resolving signal overlap in your crude extract NMR data.
Caption: A systematic workflow for troubleshooting NMR signal overlap.
In-Depth Troubleshooting Guides
Q3: I've tried different solvents, but key this compound signals are still overlapping. What's my next move?
When solvent-induced shifts are insufficient, it's time to delve into more advanced techniques.
Protocol 1: Utilizing 2D NMR for Signal Dispersion
-
Acquire a High-Quality HSQC Spectrum: This is often the most informative experiment for complex mixtures.[7] The larger chemical shift dispersion of ¹³C nuclei will help separate overlapping proton signals.[9]
-
Analyze the HSQC Data: Look for the characteristic signals of this compound. Based on published data, you can anticipate the approximate regions for key correlations.[10][11]
-
Perform a TOCSY Experiment: Once you have identified a few well-resolved ¹H-¹³C correlations for this compound in your HSQC, use the proton chemical shifts of these resolved signals as a starting point in your TOCSY spectrum to trace out the complete spin systems of the molecule.
Data Interpretation:
| 2D NMR Experiment | Information Gained | Application to this compound in Crude Extract |
| COSY | Identifies directly coupled protons (e.g., adjacent CH-CH groups). | Helps to piece together fragments of the this compound structure. |
| HSQC | Correlates protons with their directly attached carbons. | Resolves overlapping proton signals by spreading them along the ¹³C axis.[8] |
| TOCSY | Identifies all protons within a spin system. | Allows for the assignment of entire fragments of this compound, even if some signals are in crowded regions.[9] |
Q4: Some of the most important signals for stereochemical determination of this compound are still overlapped. Are there other options?
Yes, for particularly stubborn cases of signal overlap, you can employ chemical shift reagents or hyphenated techniques.
Using Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can induce significant chemical shifts in nearby nuclei.[12][13] This can be a powerful tool for resolving overlapping signals.[14]
Protocol 2: Application of a Lanthanide Shift Reagent
-
Select an Appropriate LSR: For compounds with Lewis basic sites like the carbonyls and hydroxyl groups in this compound, europium (Eu) or praseodymium (Pr) based reagents such as Eu(fod)₃ or Pr(fod)₃ are often effective.[14]
-
Titrate the LSR into your NMR sample:
-
Acquire a standard ¹H NMR spectrum of your crude extract.
-
Add a small, known amount of the LSR to your NMR tube.
-
Acquire another ¹H NMR spectrum and observe the changes in chemical shifts.
-
Repeat this process, adding small aliquots of the LSR, until the desired signal separation is achieved.
-
-
Analyze the Shifted Spectrum: The magnitude of the induced shift is dependent on the distance of the proton from the LSR binding site. This can not only resolve overlap but also provide additional structural information.
Causality: The paramagnetic metal ion in the LSR creates a local magnetic field that alters the shielding of nearby nuclei, causing their resonance frequencies to shift.[14] Protons closer to the binding site will experience a larger shift.
Hyphenated Techniques: LC-NMR
For extremely complex mixtures where even advanced NMR techniques are insufficient, coupling liquid chromatography with NMR (LC-NMR) can provide a solution.[15][16]
How it Works:
-
Chromatographic Separation: The crude extract is first separated by HPLC.[17]
-
NMR Detection: The eluent from the HPLC is directed into the NMR spectrometer, and spectra are acquired on the separated components.[18] This can be done in a continuous-flow mode or by trapping the peaks of interest (stopped-flow) for more detailed 2D NMR analysis.[16]
Sources
- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Shift reagents | PPTX [slideshare.net]
- 14. fiveable.me [fiveable.me]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. ajpaonline.com [ajpaonline.com]
Technical Guide: Enhancing Psidial A Bioavailability for In Vivo Studies
Executive Summary
Psidial A, a sesquiterpenoid meroterpenoid isolated from Psidium guajava, exhibits potent anti-inflammatory and antiproliferative potential, particularly via PTP1B inhibition. However, its translation to in vivo efficacy is frequently bottlenecked by two physicochemical antagonists: poor aqueous solubility (lipophilicity) and chemical instability driven by its reactive 3,5-diformylbenzyl moiety.
This technical guide provides a self-validating framework to overcome these barriers. Unlike generic flavonoid protocols, this guide addresses the specific reactivity of the dialdehyde group, which forms irreversible Schiff bases with amine-rich biological matrices, falsely lowering perceived bioavailability.
Module 1: Chemical Stability & Vehicle Selection
The "Dialdehyde" Trap: this compound contains reactive aldehyde groups. If you formulate this compound in amine-based buffers (e.g., Tris, Glycine) or protein-rich carriers (standard albumin-based systems) without protection, it will cross-link before reaching the target tissue.
Troubleshooting & FAQs
Q: My HPLC shows a rapid loss of this compound peak area in the stock solution. Is it precipitating? A: If your solvent is clear, it is likely degrading, not precipitating. Check your buffer composition.
-
Root Cause: Nucleophilic attack on the aldehyde carbonyls by primary amines.
-
Correction: Switch to non-nucleophilic buffers (Phosphate, Citrate, or HEPES) for all in vitro prep steps. Avoid Tris-HCl completely.
Q: Can I use DMSO for stock solutions? A: Yes, but with a caveat.
-
Protocol: Dissolve this compound in anhydrous DMSO (stored over molecular sieves).
-
Limit: Avoid freeze-thaw cycles. The hygroscopic nature of DMSO introduces water, promoting hydrate formation at the aldehyde site. Aliquot immediately into single-use amber glass vials under nitrogen gas.
Validated Formulation Protocol (Self-Emulsifying Drug Delivery System - SEDDS)
To bypass solubility issues and protect the aldehyde group during gastric transit, a SEDDS formulation is recommended over simple suspension.
| Component | Role | Recommended Reagent | Concentration (% w/w) |
| Oil Phase | Solubilizer | Capryol™ 90 or Corn Oil | 20-30% |
| Surfactant | Emulsifier | Tween 80 (Polysorbate 80) | 40-50% |
| Co-Surfactant | Stability | PEG 400 or Transcutol HP | 20-30% |
| Active | API | This compound | 10 mg/mL (Target) |
Preparation Steps:
-
Dissolve this compound in the Co-Surfactant/Surfactant mix at 37°C with varying magnetic stirring (avoid vortexing which introduces oxygen).
-
Add the Oil Phase dropwise.
-
Validation: Dilute 1:100 in water. The solution should remain clear/slightly opalescent (Nanoemulsion size <200nm). If milky, adjust the Surfactant:Oil ratio.
Module 2: In Vivo Administration Strategy
Workflow Logic
The pharmacokinetics (PK) of sesquiterpenoids often show a "double-peak" phenomenon due to enterohepatic recirculation. However, for this compound, the primary loss occurs via first-pass metabolism (oxidation of aldehydes to carboxylic acids).
Visualization: Formulation & Dosing Decision Tree
The following logic gate ensures you select the correct vehicle based on your study endpoint.
Figure 1: Decision logic for this compound vehicle selection based on administration route and study duration.
Troubleshooting In Vivo Issues
Q: The mice show signs of abdominal irritation after IP injection. A: Sesquiterpenoid dialdehydes (like Polygodial) are known TRPA1 agonists (irritants).
-
Correction: Reduce DMSO concentration to <5%. Switch to a TPGS (Tocophersolan) micelle formulation. TPGS acts as both a solubilizer and a P-gp efflux inhibitor, potentially increasing absorption while masking the irritant effect.
Q: Plasma concentration is below LOQ (Limit of Quantitation) despite high dosing (50 mg/kg). A: This suggests rapid aldehyde oxidation or protein binding.
-
Protocol Adjustment: Collect blood into tubes containing sodium fluoride (esterase/oxidase inhibitor) and immediately acidify plasma (pH 4.0) with mild HCl to stabilize the structure before extraction.
Module 3: Analytical Validation (LC-MS/MS)
Standard extraction methods often fail for this compound because it binds irreversibly to plasma proteins during protein precipitation.
Optimized Extraction Protocol
Do not use simple methanol precipitation. Use Liquid-Liquid Extraction (LLE).
-
Plasma Sample: 100 µL plasma + 10 µL Internal Standard (e.g., Guajadial).
-
Acidification: Add 10 µL 0.1M Formic Acid (Critical step to dissociate protein-aldehyde Schiff bases).
-
Extraction: Add 500 µL Ethyl Acetate : Hexane (80:20). Vortex 2 min.
-
Separation: Centrifuge 10,000 x g, 5 min. Collect supernatant.
-
Reconstitution: Evaporate under
and reconstitute in Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).
Visualization: Bioanalytical Workflow
Figure 2: Sample preparation workflow emphasizing the acidification step required to recover this compound from plasma proteins.
References
-
Fu, H. Z., et al. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(4), 656-659.[1]
-
Szallasi, A., et al. (1998). Dialdehyde sesquiterpenes and other terpenoids as vanilloids.[2] European Journal of Pharmacology, 356(1), 81-89.
-
Alam, M. A., et al. (2015). Understanding and managing oral bioavailability: physiological concepts and patents.[3] Recent Patents on Anti-Cancer Drug Discovery, 10(1), 87-96.[3]
-
Montenegro, R. C., et al. (2021). Potential anti-inflammatory effects of Psidium guajava L.: A review.[4] Asian Journal of Pharmaceutical Research and Development, 9(2), 167-173.
Sources
- 1. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dialdehyde sesquiterpenes and other terpenoids as vanilloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and managing oral bioavailability: physiological concepts and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajprd.com [ajprd.com]
Validation & Comparative
Benchmarking Psidial A: Protocols for Validating Efficacy in Multidrug-Resistant Carcinomas
Executive Summary
Psidial A , a sesquiterpenoid-diphenylmethane meroterpenoid isolated from Psidium guajava, represents a distinct class of phytochemicals with potent antiproliferative properties. Unlike conventional chemotherapeutics (e.g., Doxorubicin, Paclitaxel) which often fail in multidrug-resistant (MDR) phenotypes due to P-glycoprotein (P-gp/ABCB1) efflux, this compound and its structural analog Guajadial have demonstrated the capacity to bypass or inhibit these transporter mechanisms.
This guide provides the technical framework to reproduce the anticancer effects of this compound in MDR cell lines (specifically MCF-7/ADR or KB-C2). It focuses on validating the Resistance Index (RI) and elucidating the mechanism of P-gp modulation .
Compound Profile & Comparative Analysis
To objectively evaluate this compound, it must be benchmarked against a standard substrate (Doxorubicin) and a known reversal agent (Verapamil or Guajadial).
Table 1: Comparative Pharmacological Profile
| Feature | Doxorubicin (DOX) | This compound | Guajadial (Analog Control) |
| Class | Anthracycline Antibiotic | Meroterpenoid | Meroterpenoid |
| Primary Target | Topoisomerase II / DNA | Unknown (Likely PI3K/Akt or P-gp) | P-gp / PI3K/Akt |
| MDR Susceptibility | High (P-gp Substrate) | Low (Bypasses Efflux) | Low (Inhibits Efflux) |
| IC50 (Parental) | < 1 µM | 5 - 15 µM | 3 - 10 µM |
| IC50 (MDR Cells) | > 100 µM | 5 - 20 µM | 5 - 15 µM |
| Resistance Index (RI) | > 100 (Resistant) | < 5 (Sensitive) | < 5 (Sensitive) |
Note on RI: The Resistance Index is calculated as
. An RI < 5 indicates the compound retains efficacy despite the MDR phenotype.
Mechanistic Hypothesis & Visualization
The proposed mechanism for this compound's efficacy in MDR cells involves two pathways:
-
Direct P-gp Inhibition: Blocking the ATP-dependent efflux pump, allowing intracellular accumulation of the drug.
-
Signaling Modulation: Downregulation of P-gp expression via the PI3K/Akt/mTOR pathway (similar to Guajadial).
Diagram 1: P-gp Modulation Pathway
Caption: this compound blocks P-gp efflux and downregulates upstream PI3K signaling, restoring chemosensitivity.
Experimental Protocols
To reproduce the anticancer effects, you must utilize a paired cell line system (Parental vs. Resistant).
Phase 1: Cell Culture & Preparation
-
Cell Lines:
-
MCF-7: Human breast adenocarcinoma (Parental).
-
MCF-7/ADR: Doxorubicin-selected multidrug-resistant subline (Overexpresses P-gp).
-
-
Culture Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Maintenance: Maintain MCF-7/ADR in medium containing 1 µg/mL Doxorubicin to maintain resistance pressure. Crucial: Withdraw Doxorubicin 1 week prior to this compound experiments to avoid drug-drug interaction artifacts.
Phase 2: Cytotoxicity & RI Determination (MTT Assay)
This protocol quantifies the potency of this compound compared to Doxorubicin.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Dissolve this compound in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 20, 50, 100 µM) in culture medium.
-
Control: Vehicle control (DMSO < 0.1% v/v).
-
Comparator: Doxorubicin (0.01 - 100 µM).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
Development:
-
Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.
-
Remove supernatant. Dissolve formazan crystals in 150 µL DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Phase 3: P-gp Function Validation (Rhodamine 123 Accumulation)
To prove this compound targets the resistance mechanism (P-gp) rather than just being a general toxin, you must measure the accumulation of Rhodamine 123 (Rho123), a fluorescent P-gp substrate.
-
Preparation: Seed MCF-7/ADR cells (
cells/well) in 6-well plates. -
Pre-treatment: Treat cells with this compound (at non-toxic concentration, e.g., 5 µM) or Verapamil (positive control, 10 µM) for 2h.
-
Substrate Loading: Add Rho123 (5 µM) and incubate for another 60 min in the dark.
-
Wash & Efflux: Wash cells 3x with ice-cold PBS to stop transport.
-
Flow Cytometry: Resuspend in PBS. Analyze fluorescence (FL1 channel).
-
Result: If this compound works, the fluorescence peak should shift right (increased accumulation), overlapping with the Verapamil control.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating this compound efficacy and mechanism in MDR cells.
References
-
Fu, H. Z., Luo, Y. M., Li, C. J., Yang, J. Z., & Zhang, D. M. (2010). Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L. Organic Letters, 12(3), 656–659. Link
-
Gao, Y., et al. (2019). Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells. Frontiers in Pharmacology, 10, 586. Link
-
Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234. Link
Definitive Guide to Psidial A Identification: Mass Spectrometry Fragmentation & Isomer Resolution
Executive Summary
Psidial A (
This guide provides a high-resolution mass spectrometry (HRMS) workflow to definitively identify this compound, distinguishing it from its isobaric analogues through specific fragmentation mechanisms (The "Caryophyllene Ejection") and orthogonal chromatographic retention strategies.
The Structural Challenge: Meroterpenoid Isomerism
To identify this compound, one must understand what makes it unique—and what makes it deceptive. This compound and Guajadial are epimers. They possess the same 2D connectivity but differ in the stereochemical configuration at the benzyl linkage (
-
Core Structure: 3,5-diformylbenzyl phloroglucinol coupled to a sesquiterpene (caryophyllene-like).
-
The Analytical Trap: Standard low-resolution MS cannot distinguish this compound from Guajadial solely by precursor mass. Both present a parent ion at
474 (EI) or 475 ( ESI).
Table 1: Physicochemical Comparison of Psidium Meroterpenoids
| Feature | This compound | Guajadial | Psiguadial A |
| Molecular Formula | |||
| Monoisotopic Mass | 474.2406 Da | 474.2406 Da | 474.2406 Da |
| Base Peak (EI) | |||
| Key Structural Difference | Stereochemistry at benzyl linkage (Epimer) | Stereochemistry at benzyl linkage (Epimer) | Different terpene cyclization |
| Polarity (RT) | Elutes after Guajadial (typically) | Elutes before this compound (typically) | Distinct RT |
Fragmentation Mechanics: The "Caryophyllene Ejection"
The definitive mass spectral signature of this compound is governed by the cleavage of the bond connecting the phloroglucinol "head" to the sesquiterpene "tail."
2.1 fragmentation Pathway (EI & ESI)
Whether using Electron Impact (GC-MS) or Electrospray Ionization (LC-MS), the molecule undergoes a characteristic Retro-Diels-Alder (RDA) type cleavage or direct bond scission at the terpene-phloroglucinol junction.
-
Precursor Ion:
-
GC-MS (EI):
at 474 . -
LC-MS (ESI+):
at 475 .
-
-
Primary Fragmentation Event:
-
The molecule ejects the sesquiterpene moiety (
or similar, neutral loss ~203 Da). -
This leaves the stable, highly conjugated diformyl-phloroglucinol-benzyl cation .
-
-
Diagnostic Product Ion:
-
271 (
). -
This is the Base Peak (100% abundance) in almost all spectra of this class.
-
271 (
2.2 Visualization of the Fragmentation Pathway
Figure 1: The primary fragmentation pathway of this compound, highlighting the diagnostic "Caryophyllene Ejection" that results in the stable m/z 271 core ion.
Experimental Protocol: LC-MS/MS Differentiation
Since fragmentation alone cannot distinguish this compound from Guajadial (both yield
3.1 Sample Preparation
-
Extraction: Macerate air-dried Psidium guajava leaves in 95% Ethanol.
-
Enrichment: Partition with Petroleum Ether (to remove chlorophyll) followed by Ethyl Acetate (target fraction).
-
Filtration: 0.22 µm PTFE filter (essential to prevent column clogging).
3.2 LC-MS/MS Parameters (Recommended)
-
Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive Orbitrap.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
(A) Water + 0.1% Formic Acid.
-
(B) Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-2 min: 40% B.
-
2-20 min: Linear gradient to 90% B.
-
Note: A shallow gradient is critical to separate the epimers.
-
-
Flow Rate: 0.3 mL/min.
3.3 Identification Logic (The "Decision Tree")
While the
-
Guajadial: Typically elutes earlier (e.g., RT = 12.4 min).
-
This compound: Typically elutes later (e.g., RT = 12.8 min).
-
Validation: You must run a known standard or a purified fraction previously validated by NMR.
Figure 2: Logical workflow for distinguishing this compound from its isomer Guajadial using LC-MS/MS.
Comparative Analysis: this compound vs. Alternatives
| Method | Specificity for this compound | Sensitivity | Drawbacks |
| GC-MS (EI) | Medium | High | Requires derivatization (often) due to thermal instability; |
| LC-MS/MS (Q-TOF) | High | Very High | Requires chromatographic separation of isomers; spectra are nearly identical, relying on RT. |
| 1H-NMR | Definitive | Low | Requires milligram-scale pure isolation; cannot be used for rapid screening of crude extracts. |
Expert Insight: Do not rely on MS spectral libraries (NIST/Wiley) alone for this compound. Most libraries contain "Guajadial" but may lack "this compound," leading to false positives. Always verify the elution order.
References
-
Shao, M., Wang, Y., Liu, Z., et al. (2010). "Psiguadials A and B, Two Novel Meroterpenoids with Unusual Skeletons from the Leaves of Psidium guajava." Organic Letters, 12(21), 5040–5043.
-
Fu, J., et al. (2010).[1] "Psidials A–C, three unusual meroterpenoids from the leaves of Psidium guajava L." Organic Letters. (Cited within comparative studies of Guajadial).
-
Yang, X. L., et al. (2007). "Guajadial: An Unusual Meroterpenoid from Guava Leaves Psidium guajava."[2][3] Chinese Chemical Letters. (Establishes the base structure for the isomer comparison).
-
Ryu, B., et al. (2021). "Meroterpenoids from the leaves of Psidium guajava (guava) cultivated in Korea using MS/MS-based molecular networking." Phytochemistry, 186, 112723.
Sources
High-Resolution LC-MS Profiling for Purity Confirmation of Psidial A: A Technical Comparison Guide
Part 1: Executive Summary & The Challenge
Psidial A is a rare, bioactive sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava (Guava). Structurally, it comprises a caryophyllene moiety coupled with a 3,5-diformylbenzyl phloroglucinol unit.[1]
The Analytical Challenge: Confirming the purity of this compound is notoriously difficult due to the "isomeric swarm" phenomenon common in Psidium extracts. It co-elutes with structurally distinct but isobaric analogues such as Psidial B , Psidial C , and Guajadial .
-
Standard HPLC-UV (254 nm) is insufficient because these meroterpenoids share identical chromophores (the diformylbenzyl system), leading to merged peaks and false purity calculations.
-
NMR requires milligram-scale quantities and is insensitive to trace isomeric impurities (<1%).
The Solution: High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) using a Q-TOF or Orbitrap platform is the only robust method to confirm purity. It utilizes exact mass filtering to remove non-isobaric matrix interferences and MS/MS fragmentation to fingerprint the specific caryophyllene-phloroglucinol linkage unique to this compound.
Part 2: Comparative Analysis of Purity Methods
The following table contrasts the efficacy of HR-LC-MS against traditional purity assays for this compound.
| Feature | HR-LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Primary Detection | Exact Mass ( | UV Absorption ( | Proton Chemical Shift ( |
| Isomer Specificity | High (via MS/MS fingerprinting) | Low (Chromophores are identical) | High (Distinct coupling constants) |
| Sensitivity (LOD) | Picogram/Femtogram range | Nanogram range | Microgram/Milligram range |
| Purity Assessment | Detects co-eluting isobaric impurities | Fails to detect co-eluting isomers | Misses <1% impurities |
| Sample Requirement | Minimal (< 1 | Moderate | High (> 2 mg pure sample) |
| Throughput | High (15 min run) | High (15-30 min run) | Low (Acquisition time) |
Part 3: Technical Methodology (Self-Validating Protocol)
This protocol is designed as a self-validating system. The presence of specific "diagnostic ions" validates the identity, while the "extracted ion chromatogram" (EIC) peak integration validates purity.
Sample Preparation[1][2]
-
Solvent: Dissolve this compound standard in LC-MS grade Methanol (MeOH).
-
Concentration: Prepare a stock at 1 mg/mL, dilute to 1
g/mL for analysis. -
Filtration: 0.22
m PTFE filter (prevent adsorption of terpenoids). -
Precaution: this compound contains aldehyde groups susceptible to oxidation. Analyze immediately or store under nitrogen at -20°C.
LC-MS Conditions
-
Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7
m). Rationale: High surface area required to resolve hydrophobic sesquiterpenoids. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40%
95% B (Linear gradient) -
15-18 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).
-
Note: While phenols often ionize in negative mode, the caryophyllene moiety and aldehydes often form stable
or adducts in positive mode, providing richer structural fragmentation.
-
-
Scan Range:
100 – 1000. -
Resolution: > 30,000 FWHM.
-
Mass Accuracy Tolerance: < 5 ppm.
Data Interpretation & Purity Calculation
-
Extract Ion Chromatogram (EIC): Filter for the exact mass of this compound (e.g.,
). -
Check Isotopes: Verify the isotopic pattern matches the theoretical carbon count (C23 approx).
-
MS/MS Validation:
-
Parent Ion: Select the molecular ion.
-
Diagnostic Fragment: Look for the cleavage of the terpene unit from the phloroglucinol core.
-
Differentiation: this compound will show a distinct fragmentation ratio compared to Psidial B due to the specific stereochemistry of the ring fusion.
-
-
Purity Formula:
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and workflow for isolating and confirming this compound, highlighting the critical role of HR-MS in the final validation step.
Figure 1: Analytical workflow for this compound. Note how HPLC-UV can yield false positives due to co-eluting isomers, necessitating HR-LC-MS for final validation.
Part 5: References
-
Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.[2]
-
Shao, M., et al. (2012). "Guadial A and Psiguadials C and D, Three Unusual Meroterpenoids from Psidium guajava."[3] Organic Letters, 14(20), 5262–5265.[3]
-
Nursanty, R., et al. (2023). "Phytochemical analysis of ethanolic Psidium guajava leaves extract using GC-MS and LC-MS."[4][5] Biodiversitas Journal of Biological Diversity, 24, 2723-2732.[4][5]
-
Sargent, M. (Ed.).[6] (2013). "Guide to achieving reliable quantitative LC-MS measurements."[6] RSC Analytical Methods Committee.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Psidials A-C, three unusual meroterpenoids from the leaves of Psidium guajava L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guadial A and psiguadials C and D, three unusual meroterpenoids from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. smujo.id [smujo.id]
- 6. rsc.org [rsc.org]
Technical Benchmarking of Psidial A: Antioxidant Kinetics & Potency vs. Standard Flavonoids
Executive Summary & Rationale
Psidial A is a distinct meroterpenoid (3,5-diformylbenzyl phloroglucinol-coupled caryophyllene) isolated from Psidium guajava.[1][2] Unlike ubiquitous flavonoids like Quercetin, this compound combines a reactive phenolic core (phloroglucinol) with a lipophilic sesquiterpene tail.
The Benchmarking Challenge: Standard flavonoids are hydrophilic/amphiphilic and dominate aqueous-phase radical scavenging. However, drug development requires antioxidants that can cross lipid bilayers. This guide outlines the protocol to benchmark this compound not just on raw scavenging power, but on kinetic efficiency and lipophilic efficacy , positioning it against the "Gold Standard" flavonoid, Quercetin.
Structural Competitors
| Compound | Class | Active Moiety | MW ( g/mol ) | Solubility Profile |
| This compound | Meroterpenoid | Phloroglucinol core (3 x -OH) + Dialdehyde | ~474.5 | Lipophilic (High) |
| Quercetin | Flavonol | Catechol B-ring + C3-OH | 302.2 | Amphiphilic |
| Trolox | Vit. E Analog | Chroman-6-ol | 250.3 | Hydrophilic (Water soluble) |
Experimental Framework (The "How-To")
To rigorously validate this compound, we must employ a dual-assay approach: DPPH (to measure Hydrogen Atom Transfer - HAT) and FRAP (to measure Single Electron Transfer - SET).
Workflow Visualization
The following diagram outlines the critical path for valid benchmarking, ensuring solvent compatibility and kinetic resolution.
Figure 1: Comparative workflow ensuring identical solvent conditions for lipophilic this compound and hydrophilic standards.
Protocol A: Kinetic DPPH Radical Scavenging
Why this matters: Many meroterpenoids exhibit "slow-acting" kinetics due to steric hindrance from the terpene tail. Standard 30-minute endpoints may underestimate this compound's capacity.
Reagents:
-
DPPH Stock: 0.1 mM in Methanol (freshly prepared, protected from light).
-
Controls: Quercetin (1–50 µg/mL).
Procedure:
-
Preparation: Dissolve this compound in MeOH to create a stock (1 mg/mL). Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Kinetic Read: Measure Absorbance (517 nm) every 60 seconds for 30 minutes.
-
Calculation:
Plot % Inhibition vs. Concentration to derive IC50.[3]
Protocol B: FRAP (Ferric Reducing Antioxidant Power)
Why this matters: This assay operates via Single Electron Transfer (SET) and is independent of hydrogen donation. It validates if this compound can act as a redox buffer.
Reagents:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ (10 mM in 40 mM HCl).
-
FeCl3 (20 mM).
Procedure:
-
FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl3 in a 10:1:1 ratio. Warm to 37°C.
-
Reaction: Add 10 µL sample to 190 µL FRAP reagent.
-
Incubation: Exactly 4 minutes (standard) or 30 minutes (extended for sterically hindered molecules).
-
Read: Absorbance at 593 nm.
-
Output: Express as µM Trolox Equivalents (TE) .
Comparative Data Analysis
The table below provides reference benchmarks derived from literature for Quercetin and Psidium extracts, along with the Target Profile for pure this compound.
Note on Interpretation: this compound has a higher Molecular Weight (MW ~474) than Quercetin (MW ~302). Therefore, molar IC50 (µM) is a more accurate measure of potency than mass IC50 (µg/mL).
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Performance Rating |
| Quercetin (Standard) | DPPH | 1.5 – 4.0 | 5 – 13 | High (Gold Std) |
| Trolox (Standard) | DPPH | 3.0 – 6.0 | 12 – 24 | High |
| Psidium Leaf Extract | DPPH | 90 – 110 | N/A (Mix) | Moderate |
| This compound (Target) | DPPH | 10 – 25 | 20 – 50 | High-Moderate |
| This compound (Target) | FRAP | > 500 µM TE | N/A | Electron Donor |
*Target values estimated based on phloroglucinol core activity and steric hindrance of caryophyllene tail.
Mechanistic Insight: The Phloroglucinol Core
This compound's activity is driven by its phloroglucinol moiety. Unlike Quercetin, which relies on the B-ring catechol, this compound utilizes the resonance stabilization of the phloroglucinol ring.
Figure 2: Mechanism of action showing the H-atom transfer from the phloroglucinol core, modulated by the terpene tail.
Strategic Conclusion
While Quercetin exhibits superior raw scavenging power per unit of mass (lower IC50), This compound offers a distinct therapeutic advantage:
-
Lipophilicity: The sesquiterpene backbone allows this compound to penetrate lipid membranes where Quercetin may struggle.
-
Dual Action: this compound is a known PTP1B inhibitor (diabetes target). Benchmarking its antioxidant capacity validates it as a multi-target drug candidate (e.g., treating oxidative stress in diabetic complications).
Recommendation: Do not view this compound solely as a competitor to Quercetin for aqueous scavenging. Position it as a Lipophilic Radical Scavenger for cellular membrane protection.
References
-
Fu, H. Z., et al. (2010). "Psidials A–C, Three Unusual Meroterpenoids from the Leaves of Psidium guajava L." Organic Letters, 12(4), 656–659.
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity." LWT - Food Science and Technology, 28(1), 25-30.
-
Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay." Analytical Biochemistry, 239(1), 70-76.
-
Shao, M., et al. (2012). "Guajadial: An Unusual Meroterpenoid from Guava Leaves..." Organic Letters, 14(20). (Provides comparative isolation data for Psidial analogs).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
